Chemical Structure, Properties, and Synthetic Applications of 2-Chloro-N-methyl-6-nitroaniline
Executive Summary In the rational design of neurotherapeutics and targeted small molecules, the selection of upstream chemical building blocks dictates the success of downstream functionalization. 2-Chloro-N-methyl-6-nit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rational design of neurotherapeutics and targeted small molecules, the selection of upstream chemical building blocks dictates the success of downstream functionalization. 2-Chloro-N-methyl-6-nitroaniline (CAS: 75438-12-9) is a highly specialized, ortho-substituted nitroaniline derivative that has emerged as a critical intermediate in contemporary medicinal chemistry.
Due to its unique steric and electronic environment—featuring a secondary amine sandwiched between an electron-withdrawing nitro group and a chloro substituent—this compound is primarily utilized in the synthesis of complex sulfonamide derivatives. Most notably, it serves as a foundational scaffold in the development of novel Mucolipin TRP channel subfamily 1 (TRPML1) modulators, which are currently being investigated for the treatment of neurodegenerative and lysosomal storage diseases (1) [1].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies.
Chemical Identity & Physicochemical Profiling
The reactivity of 2-Chloro-N-methyl-6-nitroaniline is governed by its push-pull electronic system. The nitro group strongly withdraws electron density via resonance, stabilizing anionic intermediates during synthesis, while the chlorine atom exerts an inductive electron-withdrawing effect. This dual-deactivation makes the aromatic ring highly stable, yet the secondary amine remains available for targeted electrophilic coupling (e.g., sulfonylation).
The most efficient and field-validated method for synthesizing 2-Chloro-N-methyl-6-nitroaniline is via a Nucleophilic Aromatic Substitution (SNAr) reaction using 1-chloro-2-fluoro-3-nitrobenzene as the starting material.
Causality of Design: Fluorine is a vastly superior leaving group in SNAr reactions compared to chlorine due to its high electronegativity, which makes the attached carbon (C2) highly electrophilic. The presence of the ortho-nitro group stabilizes the resulting anionic Meisenheimer complex, ensuring that the methylamine nucleophile attacks exclusively at the fluorinated position, leaving the chlorine atom intact.
Step-by-Step Self-Validating Protocol
Reference Standard: Adapted from patent literature for TRPML1 agonist synthesis (1) [1].
Electrophile Solvation: Dissolve 5.0 g (28.57 mmol) of 1-chloro-2-fluoro-3-nitrobenzene in 10 mL of absolute ethanol.
Scientist Insight: Ethanol is explicitly chosen as a polar protic solvent. It hydrogen-bonds with the leaving fluoride ion and stabilizes the polar transition state, lowering the activation energy of the SNAr mechanism.
Nucleophilic Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 2.6 g (85.71 mmol, 3.0 eq) of methylamine.
Scientist Insight: The 0 °C environment controls the exothermic amine addition. The 3.0 molar equivalent is critical: 1 equivalent acts as the nucleophile, while the remaining 2 equivalents act as a base to scavenge the hydrofluoric acid (HF) byproduct, preventing the reaction from stalling due to protonation of the nucleophile.
Thermal Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent.
Validation Metric: The conversion of the highly non-polar fluorinated starting material to the more polar secondary amine product will manifest as a distinct, lower retention factor (
Rf
) spot. The disappearance of the starting material spot validates reaction completion.
Workup & Isolation: Concentrate the mixture under reduced pressure to remove the ethanol. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo to yield the target compound.
Fig 1: Regioselective SNAr synthesis workflow for 2-Chloro-N-methyl-6-nitroaniline.
Applications in Drug Discovery: TRPML1 Modulation
In modern drug development, 2-Chloro-N-methyl-6-nitroaniline is not an end-product but a critical precursor. It is frequently reacted with substituted benzenesulfonyl chlorides to generate phenylbenzenesulfonamide derivatives .
These derivatives act as potent small-molecule agonists for TRPML1 (Mucolipin-1), the principal calcium channel localized on the lysosomal membrane.
Mechanistic Causality in Neuroprotection:
When the synthesized sulfonamide agonist binds to TRPML1, it triggers the release of lysosomal
Ca2+
into the cytosol. This localized calcium spike activates calcineurin, a
Ca2+
-dependent phosphatase. Calcineurin subsequently dephosphorylates Transcription Factor EB (TFEB), prompting its translocation into the nucleus. Once in the nucleus, TFEB upregulates the CLEAR (Coordinated Lysosomal Expression and Regulation) gene network, massively boosting autophagy and lysosomal biogenesis. This pathway is a primary therapeutic target for clearing toxic
α
-synuclein aggregates in Parkinson's Disease and addressing lysosomal storage disorders.
Fig 2: TRPML1 activation pathway driven by sulfonamide derivatives of the target compound.
Analytical Characterization
To ensure the integrity of the synthesized 2-Chloro-N-methyl-6-nitroaniline before downstream coupling, the following self-validating analytical parameters must be met:
LC-MS (Liquid Chromatography-Mass Spectrometry): The mass spectrum must display a clear
[M+H]+
molecular ion peak at m/z 187.0 . Crucially, due to the natural isotopic abundance of chlorine (
35Cl
and
37Cl
), a secondary peak at m/z 189.0 must be present at approximately one-third the intensity of the parent peak (3:1 ratio).
1
H NMR (Nuclear Magnetic Resonance): The spectrum will feature a distinct doublet or broad singlet (depending on solvent exchange) integrating to 3 protons around
δ
2.8–3.0 ppm, corresponding to the N-methyl group. The aromatic region will display a highly deshielded splitting pattern due to the electron-withdrawing nitro and chloro groups.
References
Source: World Intellectual Property Organization (WIPO)
Rational Design and Synthesis of 2-Chloro-N-methyl-6-nitroaniline: A Technical Whitepaper
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary In modern medicinal chemistry, the strategic selection of mol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Mechanistic Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream pharmacological targeting. 2-Chloro-N-methyl-6-nitroaniline (CAS: 75438-12-9) is a highly specialized, sterically hindered secondary aniline that serves as a critical intermediate in the synthesis of complex neurotherapeutics.
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis via Nucleophilic Aromatic Substitution (SNAr), and its application in developing Transient Receptor Potential Mucolipin 1 (TRPML1) agonists for neurodegenerative diseases .
Physicochemical Profiling & Structural Causality
The utility of 2-Chloro-N-methyl-6-nitroaniline stems directly from its unique structural topology. The central secondary amine is flanked by a strongly electron-withdrawing nitro group and a sterically demanding chlorine atom. This 1,2,3-trisubstitution pattern restricts the rotational freedom of the N-methyl group, pre-organizing the molecule for specific binding conformations in downstream active pharmaceutical ingredients (APIs).
Quantitative Molecular Data
The following table summarizes the foundational quantitative data required for analytical calibration and stoichiometric calculations :
Property
Quantitative Value / Identifier
Compound Name
2-Chloro-N-methyl-6-nitroaniline
CAS Number
75438-12-9
Molecular Formula
C7H7ClN2O2
Molecular Weight
186.60 g/mol
MDL Number
MFCD06408851
InChI Key
DWQXJEHOYNGRCV-UHFFFAOYSA-N
Target Purity (R&D)
≥95% (typically verified via LC-MS/NMR)
Synthetic Methodology: Regioselective SNAr
The synthesis of 2-Chloro-N-methyl-6-nitroaniline is achieved through a highly regioselective Nucleophilic Aromatic Substitution (SNAr) using 1-chloro-2-fluoro-3-nitrobenzene as the starting material .
Mechanistic Causality
Why does the methylamine nucleophile selectively displace the fluorine atom rather than the chlorine atom?
Electronegativity & Transition State Stabilization: Fluorine is significantly more electronegative than chlorine. This draws electron density away from the adjacent carbon, making it highly electrophilic.
Leaving Group Dynamics in SNAr: Unlike aliphatic SN2 reactions where iodine or bromine are preferred, SNAr reactions are rate-limited by the formation of the Meisenheimer complex. Fluorine's intense inductive effect stabilizes this negatively charged intermediate better than any other halogen, making fluoride an exceptional leaving group in this specific context.
Synthetic workflow of 2-Chloro-N-methyl-6-nitroaniline via SNAr.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow.
Step 1: Dissolution & Temperature Control
Action: Dissolve 1-chloro-2-fluoro-3-nitrobenzene (5.0 g, 28.57 mmol) in 10 mL of absolute ethanol. Cool the reaction vessel to 0 °C using an ice bath.
Causality: Ethanol provides a polar protic environment that solvates the nucleophile and stabilizes the Meisenheimer transition state. Cooling to 0 °C mitigates the exothermic nature of the initial nucleophilic attack, preventing the formation of di-substituted impurities.
Step 2: Nucleophilic Addition
Action: Slowly add methylamine (2.6 g, 85.71 mmol, ~3 equivalents) dropwise to the cooled solution.
Causality: Three equivalents are strictly required. One equivalent acts as the nucleophile, while the excess acts as a thermodynamic sink (base) to scavenge the highly corrosive hydrofluoric acid (HF) byproduct, driving the equilibrium forward.
Action: Remove the ice bath, allow the mixture to warm to room temperature (RT), and stir for 2 hours.
Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in 1 mL methanol, and analyze via TLC (Hexanes/EtOAc) and LC-MS. The system is validated to proceed only if the starting material peak is entirely replaced by a dominant product peak exhibiting an [M+H]+ mass-to-charge ratio of 187.6 m/z .
Step 4: Workup & Final Verification
Action: Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine. Partition the residue between ethyl acetate and water, extract, dry over Na2SO4, and concentrate.
Validation Checkpoint: Perform 1H NMR (CDCl3). The protocol is deemed successful if the N-methyl protons appear as a distinct doublet (due to coupling with the adjacent NH proton) at approximately 2.9–3.0 ppm, confirming the secondary amine structure.
Downstream Application: TRPML1 Modulation
The primary pharmaceutical value of 2-Chloro-N-methyl-6-nitroaniline lies in its use as a scaffold for synthesizing substituted phenylbenzenesulfonamide derivatives . These complex molecules function as highly potent agonists for TRPML1 , a cation channel localized on the lysosomal membrane.
Pharmacological Causality
In neurodegenerative conditions like Parkinson's Disease, the accumulation of toxic α-synuclein aggregates leads to neuronal death. By utilizing derivatives of 2-Chloro-N-methyl-6-nitroaniline to agonize TRPML1, researchers can force the efflux of lysosomal Ca2+. This calcium release acts as a secondary messenger that upregulates the autophagy-lysosome pathway, effectively clearing the toxic protein aggregates and providing neuroprotection.
TRPML1-mediated autophagy pathway activated by target derivatives.
References
Title: WO2024092235A2 - Substituted phenylbenzenesulfonamide derivatives and uses thereof
Source: Google P
Foundational
An In-depth Technical Guide on the Solubility of 2-Chloro-N-methyl-6-nitroaniline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 2-Chloro-N-methyl-6-nitroaniline, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing the cur...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the solubility of 2-Chloro-N-methyl-6-nitroaniline, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing the current scarcity of specific public data on this compound, this document offers a robust framework for understanding and determining its solubility. This is achieved by examining the solubility of structurally similar compounds and providing a detailed, field-proven experimental protocol.
Introduction: The Critical Role of Solubility in a Molecule's Journey
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of its developability. It dictates the feasibility of purification, the efficiency of crystallization, the design of formulations, and ultimately, the bioavailability of the drug. 2-Chloro-N-methyl-6-nitroaniline, a substituted nitroaniline, presents a unique set of physicochemical characteristics that necessitate a thorough understanding of its behavior in different solvent environments. This guide will equip the researcher with the foundational knowledge and practical methodologies to navigate the challenges of characterizing the solubility of this and similar molecules.
Theoretical Framework: Understanding the "Why" Behind Solubility
The principle of "like dissolves like" provides a fundamental, albeit simplified, model for predicting solubility.[1] The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. The presence of a nitro group ( -NO2), a chloro group (-Cl), and a methylamino group (-NHCH3) on the aniline ring of 2-Chloro-N-methyl-6-nitroaniline imparts a specific polarity and potential for hydrogen bonding that will significantly influence its interaction with different solvents.
The thermodynamic basis of solubility is described by the Gibbs free energy of solution (ΔGsol), which is a function of both the enthalpy (ΔHsol) and entropy (ΔSsol) of dissolution. For a solid to dissolve, the energy required to break the crystal lattice forces must be compensated by the energy released from the formation of solute-solvent interactions.
Physicochemical Properties of 2-Chloro-N-methyl-6-nitroaniline
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.
Property
Value
Reference
Molecular Formula
C₇H₇ClN₂O₂
Molecular Weight
186.6 g/mol
CAS Number
75438-12-9
Note: As of the time of this writing, comprehensive, publicly available experimental data on properties such as melting point, logP, and pKa for 2-Chloro-N-methyl-6-nitroaniline are limited. The provided experimental protocols in this guide will enable the determination of such crucial parameters.
Solubility Profile of a Structurally Related Compound: 2-Methyl-6-nitroaniline
In the absence of direct quantitative solubility data for 2-Chloro-N-methyl-6-nitroaniline, examining the solubility of a structurally analogous compound, 2-methyl-6-nitroaniline, can provide valuable initial insights. The primary structural difference is the substitution of a methyl group for the chloro group. While this substitution will alter the electronic and steric properties, the overall polarity and potential for hydrogen bonding share similarities.
A study on the solubility of 2-methyl-6-nitroaniline in ten different organic solvents at various temperatures provides a useful proxy.[2] The mole fraction solubility of 2-methyl-6-nitroaniline was determined using the isothermal saturation method and analyzed via HPLC.[2]
Table 1: Mole Fraction Solubility (x) of 2-Methyl-6-nitroaniline in Various Organic Solvents at Different Temperatures (K) [2]
Solvent
283.15 K
288.15 K
293.15 K
298.15 K
303.15 K
308.15 K
313.15 K
318.15 K
Methanol
0.0498
0.0595
0.0709
0.0842
0.0999
0.1181
0.1394
0.1641
Ethanol
0.0381
0.0457
0.0546
0.0651
0.0776
0.0924
0.1100
0.1307
Isopropanol
0.0278
0.0335
0.0402
0.0481
0.0575
0.0687
0.0822
0.0983
n-Propanol
0.0334
0.0401
0.0480
0.0573
0.0684
0.0815
0.0971
0.1156
n-Butanol
0.0298
0.0358
0.0429
0.0513
0.0612
0.0729
0.0868
0.1033
Ethyl Acetate
0.1121
0.1311
0.1529
0.1779
0.2064
0.2390
0.2762
0.3185
Acetonitrile
0.0812
0.0967
0.1148
0.1360
0.1608
0.1897
0.2234
0.2625
Acetone
0.1815
0.2096
0.2415
0.2777
0.3188
0.3655
0.4185
0.4786
2-Butanone
0.1923
0.2222
0.2562
0.2949
0.3389
0.3889
0.4457
0.5102
Toluene
0.0245
0.0298
0.0361
0.0435
0.0524
0.0630
0.0757
0.0909
Analysis of the Analog Data: The data for 2-methyl-6-nitroaniline suggests that its solubility is highest in polar aprotic solvents like acetone and 2-butanone, followed by esters (ethyl acetate) and nitriles (acetonitrile). The solubility is moderate in alcohols and lowest in less polar aromatic hydrocarbons like toluene. This trend is consistent with the polar nature of the nitroaniline derivative. It is plausible that 2-Chloro-N-methyl-6-nitroaniline will exhibit a similar general trend, although the absolute solubility values will differ due to the electronic and steric influence of the chloro and N-methyl groups.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium solubility method, often referred to as the shake-flask method, is a robust and widely accepted technique.[3]
Materials and Equipment
2-Chloro-N-methyl-6-nitroaniline (solute)
A range of organic solvents of high purity (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, etc.)
Analytical balance (accurate to ±0.1 mg)
Vials with screw caps
Constant temperature shaker or incubator
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of a solid organic compound.
Detailed Protocol
Preparation of Saturated Solutions:
Accurately weigh an excess amount of 2-Chloro-N-methyl-6-nitroaniline into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
Add a precise volume of the selected organic solvent to each vial.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a pre-warmed (to the experimental temperature) syringe filter. This filtration step is critical to remove any undissolved solid particles.
Accurately dilute the filtered aliquot with a known volume of a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.
Quantitative Analysis:
Analyze the diluted samples using a validated HPLC method. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection is typically appropriate for nitroaniline derivatives.
Prepare a series of standard solutions of 2-Chloro-N-methyl-6-nitroaniline of known concentrations and inject them into the HPLC system to generate a calibration curve.
Determine the concentration of the solute in the diluted samples by comparing their peak areas to the calibration curve.
Calculation of Solubility:
Calculate the concentration of the saturated solution by taking into account the dilution factor.
Express the solubility in desired units, such as mg/mL, mol/L, or mole fraction.
Data Analysis and Thermodynamic Modeling
The experimentally determined solubility data can be further analyzed to derive important thermodynamic parameters. The van't Hoff equation can be used to calculate the enthalpy and entropy of dissolution from solubility data obtained at different temperatures.
Furthermore, various thermodynamic models, such as the modified Apelblat equation, the λh equation, the Wilson model, and the NRTL model, can be used to correlate the experimental solubility data.[2] These models can be valuable for predicting solubility at different temperatures and for process modeling and optimization.
Safety Considerations
2-Chloro-N-methyl-6-nitroaniline and many organic solvents are hazardous. It is imperative to consult the Safety Data Sheet (SDS) for all chemicals before use.[4][5][6] All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn.
Conclusion
References
Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society - ACS Publications. (2025, November 21).
Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications. (2025, April 15).
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Experiment: Solubility of Organic & Inorganic Compounds.
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
Thermodynamics of Pharmaceuticals: Prediction of Solubility in Pure and Mixed Solvents with PC-SAFT - SCIENOMICS.
Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv.
Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed. (2025, April 28).
8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
2-CHLORO-6-NITROANILINE | 769-11-9 - ChemicalBook. (2025, August 8).
SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
2-Chloro-n,n-dimethyl-6-nitroaniline - ChemScene.
SAFETY DATA SHEET - Fisher Scientific.
SAFETY DATA SHEET - Fisher Scientific.
Safety data sheet - CPAChem.
2-Chloroaniline | C6H6ClN | CID 7240 - PubChem.
An In-depth Technical Guide on the Solubility of 2-Chloro-6-nitronaphthalene and its Analogs in Organic Solvents - Benchchem.
Solubility and solution thermodynamics of 2-methyl-6-nitroaniline in ten organic solvents at elevated temperatures - Sci-Hub.
An In-depth Technical Guide on the pKa and Acidity of 2-Chloro-N-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals Abstract The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive technical analysis of the acidity and pKa of 2-Chloro-N-methyl-6-nitroaniline, a substituted aniline of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its acidity, explore robust experimental and computational methodologies for pKa determination, and interpret the data in the context of its unique molecular structure. This document is intended to serve as a detailed resource for scientists requiring a deep understanding of this compound's ionization behavior.
Introduction: The Significance of pKa in Drug Development
The pKa value of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. For an amine like 2-Chloro-N-methyl-6-nitroaniline, the pKa refers to the acidity of its conjugate acid, the anilinium ion. This parameter is a quantitative measure of the amine's basicity; a lower pKa for the conjugate acid corresponds to a weaker base.
In the pharmaceutical sciences, the pKa of a drug candidate is a pivotal determinant of its behavior in biological systems. It governs the extent of ionization in various physiological compartments, which in turn affects:
Solubility: The ionized form of a drug is generally more water-soluble than the neutral form.
Permeability: The neutral, more lipophilic form of a drug is typically better able to cross biological membranes.
Receptor Binding: The ionization state can dramatically alter the binding affinity of a drug to its target protein.
Pharmacokinetics: The overall ADME profile is heavily influenced by the pKa-dependent distribution of the drug throughout the body.
Therefore, a thorough understanding and accurate determination of the pKa of molecules like 2-Chloro-N-methyl-6-nitroaniline are indispensable for rational drug design and optimization.
Theoretical Framework: Unpacking the Acidity of 2-Chloro-N-methyl-6-nitroaniline
The basicity of the amino group in 2-Chloro-N-methyl-6-nitroaniline is significantly modulated by the electronic and steric effects of the substituents on the aniline ring. Aniline itself is a much weaker base than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π-system.[1] The substituents on 2-Chloro-N-methyl-6-nitroaniline further modify this basicity.
Electronic Effects of Substituents
The acidity of substituted anilines is influenced by a combination of inductive and resonance effects.[1][2]
Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M).[1][3] In the ortho and para positions, the -M effect is particularly pronounced, delocalizing the nitrogen lone pair and significantly reducing the electron density on the amino nitrogen.[1][3] This makes the lone pair less available for protonation, thereby decreasing the basicity (lowering the pKa of the conjugate acid). The presence of the nitro group in 2-Chloro-N-methyl-6-nitroaniline is expected to be the dominant factor in reducing its basicity compared to aniline.
Chloro Group (-Cl): The chloro group is also an electron-withdrawing group, primarily through its -I effect. It also possesses a weak positive resonance effect (+M) due to its lone pairs, but the inductive effect is generally stronger. Overall, the chloro substituent decreases the electron density on the ring and the amino nitrogen, leading to a decrease in basicity.[1]
Methyl Group (-CH₃ on Nitrogen): The N-methyl group is an electron-donating group through a positive inductive effect (+I). This effect increases the electron density on the nitrogen atom, which would typically increase basicity. However, its influence must be considered in the context of the powerful electron-withdrawing groups also present.
Steric Effects
Steric hindrance can play a crucial role in the basicity of substituted anilines, a phenomenon often referred to as the "ortho effect".[4][5]
Steric Inhibition of Resonance (SIR): In 2-Chloro-N-methyl-6-nitroaniline, the bulky chloro and nitro groups at the ortho positions can sterically hinder the N-methylamino group. This can force the amino group out of the plane of the benzene ring, disrupting the overlap between the nitrogen lone pair's p-orbital and the aromatic π-system.[6][7] This "Steric Inhibition of Resonance" would localize the lone pair more on the nitrogen, potentially increasing basicity. However, the same steric hindrance can also impede the approach of a proton to the nitrogen lone pair, a phenomenon known as "Steric Inhibition of Protonation" (SIP), which would decrease basicity.[5]
Hydrogen Bonding: The ortho-nitro group can form an intramolecular hydrogen bond with the N-H proton in the protonated form (the anilinium ion). This would stabilize the conjugate acid and thus decrease the basicity of the parent amine.
The interplay of these electronic and steric effects makes the a priori prediction of the exact pKa of 2-Chloro-N-methyl-6-nitroaniline complex. The strong electron-withdrawing nature of the nitro and chloro groups is expected to make it a very weak base with a low pKa.
Diagram of Electronic and Steric Effects
Caption: Interplay of electronic and steric factors influencing the pKa.
Methodologies for pKa Determination
The accurate determination of the pKa of a compound, particularly one with low water solubility like 2-Chloro-N-methyl-6-nitroaniline, requires careful selection of methodology. Both experimental and computational approaches offer valuable insights.
Experimental Determination
3.1.1. Potentiometric Titration
Potentiometric titration is a widely used and reliable method for pKa determination.[8]
Protocol:
Sample Preparation: A precise amount of 2-Chloro-N-methyl-6-nitroaniline is dissolved in a suitable co-solvent system (e.g., methanol-water or dioxane-water) due to its poor aqueous solubility.[9] A series of solutions with varying co-solvent ratios should be prepared to allow for extrapolation to purely aqueous conditions.
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
Data Acquisition: The pH of the solution is monitored using a calibrated combined pH electrode as a function of the volume of titrant added.
Data Analysis: The pKa is determined from the inflection point of the resulting sigmoid titration curve.[8]
Extrapolation: The pKa values obtained in the different co-solvent mixtures are extrapolated to 0% organic solvent to obtain the aqueous pKa. The Yasuda-Shedlovsky extrapolation is a commonly employed method for this purpose.[9][10][11]
Causality Behind Experimental Choices:
Co-solvent System: The choice of co-solvent is critical. It must be miscible with water, capable of dissolving the analyte, and have a well-characterized effect on pH electrode response. Methanol is often a good first choice.
Standardized Titrant: Using a standardized titrant ensures the accuracy of the concentration of the acid being added, which is fundamental to the calculation of the pKa.
Inert Atmosphere: Performing the titration under an inert atmosphere (e.g., nitrogen or argon) prevents the dissolution of atmospheric CO₂, which can interfere with the pH measurements, especially for weakly basic compounds.
3.1.2. UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a significant change in their UV-Vis absorbance spectrum upon ionization.
Protocol:
Spectral Acquisition: The UV-Vis spectra of 2-Chloro-N-methyl-6-nitroaniline are recorded in a series of buffers of known pH.
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH.
pKa Determination: The pKa is determined from the midpoint of the resulting sigmoid curve.
Self-Validating System: The presence of a clear isosbestic point in the overlaid spectra at different pH values provides strong evidence that only two species (the protonated and deprotonated forms) are in equilibrium, thus validating the experimental setup.
Experimental Workflow Diagram
Caption: Workflow for experimental pKa determination.
Computational Prediction
In silico methods provide a rapid means of estimating pKa values and can be particularly valuable in the early stages of drug discovery for screening large numbers of compounds.[12]
Methodology:
Quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to predict the pKa of a molecule.[13]
Computational Workflow:
Structure Optimization: The 3D structures of both the neutral 2-Chloro-N-methyl-6-nitroaniline and its protonated (anilinium) form are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain thermal corrections to the electronic energies.
Solvation Energy Calculation: The free energy of solvation for both species is calculated using a continuum solvation model, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM).[14][15]
pKa Calculation: The pKa is calculated using the following thermodynamic cycle:
ΔG_aq = ΔG_gas + ΔΔG_solv
pKa = (ΔG_aq) / (2.303 * RT)
where ΔG_aq is the free energy change of deprotonation in solution, ΔG_gas is the free energy change in the gas phase, and ΔΔG_solv is the difference in solvation free energies between the products and reactants.
Authoritative Grounding: The accuracy of computational pKa predictions is highly dependent on the chosen level of theory, basis set, and solvation model.[16] It is crucial to benchmark the chosen computational protocol against a set of known compounds with similar structural features to validate its predictive power.
Data Summary and Interpretation
While no experimentally determined pKa value for 2-Chloro-N-methyl-6-nitroaniline is readily available in the searched literature, we can make a well-reasoned estimation based on related compounds.
The pKa of aniline is significantly reduced by the introduction of a single nitro group at the ortho position (from 4.6 to -0.26). This highlights the powerful electron-withdrawing effect of the nitro group.
The predicted pKa for 2-Chloro-6-nitroaniline is 2.41, which is higher than that of 2-nitroaniline. This might be attributable to the steric hindrance between the chloro and nitro groups, which could force the nitro group slightly out of the plane of the ring, reducing its resonance effect.
The predicted pKa for 2-Methyl-6-nitroaniline is -0.44, very similar to 2-nitroaniline. The electron-donating effect of the methyl group appears to be largely offset by other factors in this case.
For 2-Chloro-N-methyl-6-nitroaniline, we can anticipate a very low pKa. The combined electron-withdrawing effects of the ortho-chloro and ortho-nitro groups will drastically reduce the basicity of the N-methylamino group. The N-methyl group's electron-donating inductive effect will be insufficient to counteract these powerful withdrawing effects.
Predicted pKa Range: Based on the data for related compounds, the pKa of the conjugate acid of 2-Chloro-N-methyl-6-nitroaniline is expected to be in the range of -1.0 to 1.0 . This would classify it as a very weak base. At physiological pH (7.4), it will exist almost exclusively in its neutral, unprotonated form.
Conclusion
The acidity and pKa of 2-Chloro-N-methyl-6-nitroaniline are dictated by a complex interplay of strong electron-withdrawing inductive and resonance effects from the ortho-chloro and ortho-nitro substituents, along with potential steric effects. These factors combine to make it a very weak base with an estimated pKa in the low positive or negative range. For drug development professionals, this low pKa implies that the compound will be predominantly in its neutral, more lipophilic form under physiological conditions, which will have significant implications for its solubility, membrane permeability, and overall pharmacokinetic profile. Accurate experimental determination of its pKa using methods such as potentiometric titration with co-solvents and extrapolation is highly recommended for any drug development program involving this scaffold.
References
Klicić, J. J., et al. (2002). Prediction of pKa values of substituted anilines and phenols using density functional theory. The Journal of Physical Chemistry A, 106(5), 788-800. Available at: [Link]
Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). SM6: A density functional theory-based solvation model for calculating aqueous and nonaqueous solvation free energies. The Journal of Chemical Theory and Computation, 2(4), 1017-1031. Available at: [Link]
Rienstra-Kiracofe, J. C., et al. (2002). Atomic and molecular electron affinities: A systematic theoretical study. Chemical Reviews, 102(1), 231-282. Available at: [Link]
Dolman, D., & Stewart, R. (1967). Strongly basic systems. IV. Substituent effects on the acidity of aromatic amines. Canadian Journal of Chemistry, 45(9), 911-924. Available at: [Link]
Jorgensen, W. L., & Schyman, P. (2012). A computational study of pKa values for substituted anilines, phenols, and benzoic acids. Journal of Chemical Theory and Computation, 8(10), 3895-3901. Available at: [Link]
Chemistry LibreTexts. (2020). Basicity of Substituted Arylamines. Available at: [Link]
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. Available at: [Link]
Fraczkiewicz, R. (2013). In Silico Prediction of Ionization. In Comprehensive Medicinal Chemistry II (pp. 646-667). Elsevier. Available at: [Link]
Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press. Available at: [Link]
CHEMSOLVE.NET. (2019). Steric inhibition of resonance and its influence of on acidity and basicity. Available at: [Link]
Clark, J. (2015). The Basicity of Amines. Chemguide. Available at: [Link]
Box, K. J., & Völgyi, G. (2008). pKa calculation of small molecules. ADMET & DMPK, 6(1), 3-17. Available at: [Link]
Yasuda, M. (1959). The Dissociation Constants of Substituted Benzoic Acids in Dioxane-Water Mixtures. Bulletin of the Chemical Society of Japan, 32(4), 429-432. Available at: [Link]
ChemBK. (2024). 2-Chloro-6-nitroaniline. Available at: [Link]
Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines? Available at: [Link]
Quora. (2018). What is the affect of (NO2) group on the basicity of aniline? Available at: [Link]
Reddit. (2025). Basicity of Aniline derivatives. Available at: [Link]
Subirats, X., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. Journal of Chromatography A, 1665, 462795. Available at: [Link]
Chemistry Stack Exchange. (2020). Effect of steric effect on acidic and basic strength. Available at: [Link]
YouTube. (2023). Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13. Available at: [Link]
LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Available at: [Link]
Reddit. (2025). Basicity of Aniline derivatives. Available at: [Link]
YouTube. (2023). Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13. Available at: [Link]
ChemBK. (2024). 2-Chloro-6-nitroaniline. Available at: [Link]
YouTube. (2023). Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13. Available at: [Link]
Subirats, X., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. Journal of Chromatography A, 1665, 462795. Available at: [Link]
Chemistry Stack Exchange. (2020). Effect of steric effect on acidic and basic strength. Available at: [Link]
An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 2-Chloro-N-methyl-6-nitroaniline
Abstract: This technical guide provides a comprehensive examination of the principles, experimental protocols, and data interpretation related to the ultraviolet-visible (UV-Vis) absorption spectrum of 2-Chloro-N-methyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive examination of the principles, experimental protocols, and data interpretation related to the ultraviolet-visible (UV-Vis) absorption spectrum of 2-Chloro-N-methyl-6-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the compound's electronic transitions, which are governed by its unique substituted nitroaniline chromophore. We present a detailed, self-validating protocol for acquiring high-quality spectral data, emphasizing the critical role of solvent selection in probing the molecule's intramolecular charge transfer characteristics. The guide further details methods for quantitative analysis via the Beer-Lambert Law and offers insights into interpreting spectral shifts. By synthesizing foundational theory with practical, field-proven methodology, this whitepaper serves as an essential resource for the characterization of this and structurally related molecules.
Theoretical Framework: Understanding the Chromophore
Principles of UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light by a molecule in the UV and visible regions of theelectromagnetic spectrum (typically 190-900 nm).[1] The absorption of this energy promotes electrons from a lower-energy ground state to a higher-energy excited state. For organic molecules like 2-Chloro-N-methyl-6-nitroaniline, the most significant absorptions arise from π→π* and n→π* electronic transitions within specific molecular groups known as chromophores.[1][2]
The Nitroaniline "Push-Pull" System
The core of 2-Chloro-N-methyl-6-nitroaniline is a disubstituted benzene ring, which features an electron-donating group (the N-methylamino group) and an electron-withdrawing group (the nitro group). This arrangement, often termed a "push-pull" system, is fundamental to its distinct spectroscopic properties.[3] The UV-Vis spectrum of such systems is dominated by an intense band resulting from a π→π* electronic transition that possesses significant Intramolecular Charge Transfer (ICT) character.[3][4]
This ICT transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-donating N-methylamino group and the phenyl ring, to the lowest unoccupied molecular orbital (LUMO), which is largely centered on the electron-withdrawing nitro group.[3] This effective transfer of electron density from the donor to the acceptor results in a substantial increase in the molecule's dipole moment upon photoexcitation.[3][5]
Structural Analysis of 2-Chloro-N-methyl-6-nitroaniline
The specific arrangement of substituents on the aniline ring profoundly influences the energy of this ICT transition and, consequently, the position of the absorption maximum (λmax).
N-methylamino Group (-NHCH₃): Located at position 1, this group is a potent electron donor. The methyl group, being weakly electron-releasing, slightly enhances the electron-donating capacity of the nitrogen atom compared to a primary amine (-NH₂).
Nitro Group (-NO₂): Positioned at C6, this is a strong electron-withdrawing group. Its placement ortho to the N-methylamino group is critical. This proximity introduces significant steric hindrance, which can force the nitro group to twist out of the plane of the benzene ring. Such a loss of planarity disrupts the π-conjugation between the nitro group and the ring, which would be expected to decrease the wavelength of maximum absorbance (a hypsochromic or blue shift) compared to its para-substituted counterpart (e.g., 4-nitroaniline).
Chloro Group (-Cl): At position C2, this substituent is also ortho to the N-methylamino group. The chloro group exhibits a dual electronic effect: it is electron-withdrawing by induction but weakly electron-donating by resonance. Its primary impact, in concert with the ortho-nitro group, is to further contribute to steric crowding and modulate the electronic landscape of the chromophore.
The Influence of Solvent: Solvatochromism
The ICT nature of the primary electronic transition makes the UV-Vis spectrum of 2-Chloro-N-methyl-6-nitroaniline highly sensitive to the polarity of its solvent environment—a phenomenon known as solvatochromism.[3][6]
The excited state, having a larger dipole moment than the ground state, is stabilized to a greater extent by polar solvents. This differential stabilization lowers the energy gap (ΔE) between the ground and excited states. A lower energy transition corresponds to the absorption of longer-wavelength light, resulting in a shift of the λmax to a higher value. This is termed a bathochromic shift (or red shift).[3][6] Conversely, non-polar solvents provide less stabilization for the polar excited state, leading to a higher-energy transition and a λmax at a shorter wavelength.
Therefore, by measuring the spectrum in a series of solvents with varying polarities, one can experimentally validate the ICT character of the transition. For instance, the λmax of p-nitroaniline shifts from approximately 326 nm in non-polar cyclohexane to around 381 nm in highly polar water.[3] A similar trend, though with different absolute values due to the ortho-substitution, is expected for 2-Chloro-N-methyl-6-nitroaniline.
Experimental Protocol for Spectral Acquisition
Principle of Quantitative Measurement: The Beer-Lambert Law
For quantitative analysis, UV-Vis spectroscopy relies on the Beer-Lambert Law, which establishes a linear relationship between absorbance and the concentration of an absorbing species.[7][8][9][10]
A = εcl
Where:
A is the absorbance (unitless).
ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant that is characteristic of the molecule at a specific wavelength (λmax).[10]
c is the concentration of the analyte (in mol L⁻¹).
l is the path length of the light through the sample, which is typically the width of the cuvette (usually 1 cm).
Solvents: A range of UV-grade solvents of varying polarity (e.g., n-Hexane, Acetonitrile, Ethanol).
Instrumentation: A double-beam UV-Vis spectrophotometer.[1]
Apparatus: 1 cm path length quartz cuvettes, Class A volumetric flasks, and pipettes.
Step-by-Step Methodology
This protocol is designed to be self-validating by systematically preparing standards and measuring their response.
Solvent Selection: Choose at least three UV-grade solvents of differing polarity to investigate solvatochromic effects. For example:
n-Hexane (Non-polar)
Acetonitrile (Polar, aprotic)
Ethanol (Polar, protic)
Preparation of Stock Solution:
a. Accurately weigh approximately 10 mg of 2-Chloro-N-methyl-6-nitroaniline.
b. Quantitatively transfer the solid to a 100 mL volumetric flask.
c. Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark. This creates a stock solution of known concentration (approx. 100 µg/mL).[2][11]
Preparation of Standard Solutions:
a. Perform serial dilutions from the stock solution to prepare a series of at least five standard solutions. For example, prepare concentrations of 2, 4, 6, 8, and 10 µg/mL in separate volumetric flasks.[11][12] This concentration range is typical for organic compounds with strong chromophores.[2]
Instrument Setup and Measurement:
a. Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
b. Set the wavelength range for scanning (e.g., 200-600 nm).
c. Fill a quartz cuvette with the pure solvent to be used for the standards. This is the "blank" or reference.
d. Place the blank cuvette in the reference cell holder of the spectrophotometer and perform a baseline correction or "auto-zero." This subtracts the absorbance of the solvent and the cuvette itself.[7]
e. Empty the cuvette, rinse it with the most dilute standard solution, and then fill it with that same standard.
f. Place the sample cuvette in the sample holder and acquire the full absorption spectrum.
g. Record the absorbance value at the wavelength of maximum absorption (λmax).
h. Repeat steps 4e-4g for all remaining standard solutions, moving from the lowest to the highest concentration.
Experimental Workflow Diagram
Caption: Workflow for UV-Vis spectral acquisition and quantitative analysis.
Data Analysis and Interpretation
Quantitative Data Summary
The following table summarizes the expected solvatochromic behavior based on principles observed for analogous compounds like p-nitroaniline.[3] The exact λmax values for 2-Chloro-N-methyl-6-nitroaniline must be determined experimentally.
Solvent
Polarity Index
Expected λmax Shift
Hypothetical λmax (nm)
n-Hexane
0.1
Blue-shifted
~360
Acetonitrile
5.8
Intermediate
~385
Ethanol
4.3
Red-shifted
~395
Note: The red shift in ethanol may be more pronounced than in acetonitrile, despite a slightly lower polarity index, due to hydrogen bonding interactions.
Quantitative Analysis: Calibration Curve
To determine the molar absorptivity (ε) and validate the method for unknown concentration determination, a calibration curve is constructed.
Plot the Data: Plot absorbance (A) on the y-axis versus concentration (c) on the x-axis for the series of standard solutions.
Linear Regression: Perform a linear regression analysis on the data points. According to the Beer-Lambert Law, the plot should be linear and pass through the origin.[13]
Determine Molar Absorptivity (ε): The slope of the calibration curve is equal to the product of molar absorptivity and path length (εl). Since the path length (l) is typically 1 cm, the slope of the line is equal to ε.[10] A high coefficient of determination (R² > 0.999) confirms the linearity of the response and the validity of the assay.[2][11]
Diagram: Structure-Spectra Relationship
Caption: Factors influencing the UV-Vis absorption spectrum.
References
Chemguide. (n.d.). The Beer-Lambert Law. Retrieved from [Link]
JoVE. (2024, December 5). UV–Vis Spectroscopy: Beer–Lambert Law. Retrieved from [Link]
Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). The Beer-Lambert Law. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Ultraviolet - Visible Spectroscopy (UV). Retrieved from [Link]
Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. (2021, August 27). Journal of Chemistry and Applied Chemical Engineering. Retrieved from [Link]
Electronic spectra and structure of nitroanilines. (n.d.). Inorganica Chimica Acta. Retrieved from [Link]
Dutta, A. K., et al. (2010, December 22). Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study. The Journal of Physical Chemistry A. Retrieved from [Link]
UV absorption solvatochromic shift of 4-nitroaniline in supercritical water. (n.d.). RSC Publishing. Retrieved from [Link]
Solvent dependence of solvatochromic shifts and the first hyperpolarizability of para-nitroaniline: A nonmonotonic behavior. (n.d.). ResearchGate. Retrieved from [Link]
Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, January 30). Indus Journal of Bioscience Research. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. (2024, February 26). ChemRxiv. Retrieved from [Link]
Scribd. (n.d.). UV-Vis Spectroscopy of Organic Compounds. Retrieved from [Link]
Slideshare. (2014, May 28). Uv vis spectroscopy practical. Retrieved from [Link]
Chegg.com. (2021, June 12). Solved In UV/VIS spectra, why meta-nitroaniline more stable. Retrieved from [Link]
ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,.... Retrieved from [Link]
PubChem - NIH. (n.d.). 2-Chloro-6-nitroaniline. Retrieved from [Link]
ResearchGate. (2026, February 18). (PDF) Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]
SIELC Technologies. (2018, May 16). 2-Chloro-6-nitroaniline. Retrieved from [Link]
ResearchGate. (2009, October 1). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. Retrieved from [Link]
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
PubChem. (n.d.). 2-Methyl-6-nitroaniline. Retrieved from [Link]
thermodynamic stability of 2-Chloro-N-methyl-6-nitroaniline
An In-depth Technical Guide to the Thermodynamic Stability of 2-Chloro-N-methyl-6-nitroaniline For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermodynamic Stability of 2-Chloro-N-methyl-6-nitroaniline
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for assessing the , a substituted nitroaniline of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document serves as a methodological guide, outlining the essential experimental and computational techniques for a thorough stability assessment. By detailing the principles and practical application of methods such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and advanced computational modeling, this guide equips researchers with the necessary tools to characterize the thermal behavior of this and similar nitroaromatic compounds.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
The journey of a candidate molecule from discovery to a viable pharmaceutical product is fraught with challenges, with stability being a primary hurdle. Thermodynamic stability, which governs a compound's tendency to exist in its current form or transform into a more stable state, is of paramount importance. For a substituted nitroaniline like 2-Chloro-N-methyl-6-nitroaniline, understanding its thermal properties is not merely an academic exercise but a crucial aspect of risk assessment and process safety.[1][2] Nitroaromatic compounds, in particular, are known for their potential energetic properties, making a thorough evaluation of their thermal behavior a non-negotiable aspect of drug development.[3][4]
This guide will provide a detailed exposition of the methodologies to determine the key thermodynamic parameters that define the stability profile of 2-Chloro-N-methyl-6-nitroaniline.
Foundational Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-Chloro-N-methyl-6-nitroaniline is the first step in any stability assessment.
Property
Value
Source
CAS Number
75438-12-9
Merck
Molecular Formula
C₇H₇ClN₂O₂
Merck
Molecular Weight
186.6 g/mol
Merck
Experimental Determination of Thermodynamic Stability
The cornerstone of any stability assessment is empirical data obtained from well-established thermal analysis techniques.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is instrumental in identifying thermal transitions such as melting, crystallization, and decomposition.[5][6]
Experimental Protocol:
Sample Preparation: Accurately weigh 2-5 mg of 2-Chloro-N-methyl-6-nitroaniline into a standard aluminum DSC pan.
Instrumentation: Utilize a calibrated DSC instrument (e.g., Mettler Toledo DSC 1 or similar).
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.
Heating Rate: A standard heating rate of 10 °C/min is typically employed.
Temperature Range: Scan from ambient temperature (e.g., 25 °C) to a temperature beyond any expected thermal events (e.g., 350 °C).
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (T_onset), the peak melting temperature (T_peak), and the enthalpy of fusion (ΔH_fus). Exothermic events at higher temperatures may indicate decomposition.
Diagram: DSC Experimental Workflow
Caption: Workflow for DSC analysis of 2-Chloro-N-methyl-6-nitroaniline.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is essential for determining the onset of decomposition and the thermal stability range of a compound.[5][7]
Experimental Protocol:
Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-N-methyl-6-nitroaniline into a ceramic or platinum TGA pan.
Instrumentation: Utilize a calibrated TGA instrument (e.g., TA Instruments Q500 or similar).
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min).
Heating Rate: A standard heating rate of 10 °C/min is typically employed.
Temperature Range: Scan from ambient temperature to a temperature where complete decomposition is observed (e.g., 600 °C).
Data Analysis: Analyze the TGA curve (mass % vs. temperature) and its derivative (DTG curve) to determine the onset temperature of decomposition (T_onset) and the temperatures of maximum mass loss.
Diagram: TGA Experimental Workflow
Caption: Workflow for TGA analysis of 2-Chloro-N-methyl-6-nitroaniline.
Computational Prediction of Thermodynamic Stability
In silico methods provide a powerful and cost-effective means to predict and understand the thermodynamic stability of molecules before or in conjunction with experimental studies.
Principle: QSPR models establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties, including thermal stability parameters.[3][8] For nitroaromatic compounds, QSPR can predict properties like the heat of decomposition and the exothermic onset temperature based on calculated molecular descriptors.[3]
Methodology:
Molecular Descriptor Calculation: A wide range of descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for a dataset of structurally similar nitroaromatic compounds with known thermal properties.
Model Development: Statistical methods such as multiple linear regression or machine learning algorithms are used to build a predictive model.
Prediction for 2-Chloro-N-methyl-6-nitroaniline: The developed QSPR model is then used to predict the thermal stability of the target molecule.
Density Functional Theory (DFT)
Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to calculate fundamental thermodynamic properties such as the enthalpy of formation (ΔH_f) and bond dissociation energies (BDEs), which are indicators of thermal stability.[8][9]
Methodology:
Geometry Optimization: The 3D structure of 2-Chloro-N-methyl-6-nitroaniline is optimized to its lowest energy conformation.
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum and to obtain thermodynamic data like enthalpy and Gibbs free energy.
Property Calculation: Key properties such as the enthalpy of formation and the BDE of the weakest bond (often the C-NO₂ bond in nitroaromatics) are calculated. A lower BDE suggests lower thermal stability.
Diagram: Computational Workflow for Stability Prediction
Caption: Integrated computational workflow for thermodynamic stability assessment.
Safety Considerations and Risk Assessment
The presence of a nitro group in 2-Chloro-N-methyl-6-nitroaniline necessitates a thorough safety assessment. Nitroaromatic compounds can be susceptible to thermal decomposition, which can be energetic. Furthermore, the potential for the formation of nitrosamine impurities, which are often carcinogenic, should be evaluated, especially if secondary amines are present in the synthetic route or as degradants.[10][11][12]
Conclusion
A comprehensive understanding of the is critical for its successful development as a potential pharmaceutical agent. This guide has outlined a robust, multi-faceted approach that combines established experimental techniques with powerful computational methods. By systematically applying DSC, TGA, QSPR, and DFT, researchers can build a detailed stability profile, enabling informed decisions regarding formulation, storage, and handling, ultimately ensuring the safety and quality of the final drug product.
References
Risk assessment for nitrosated pharmaceuticals: A future perspective in drug development. (2022). Archiv der Pharmazie, 355(2), e2100343. [Link]
Vibrational and Thermal Analysis of 2-Nitroaniline. (n.d.). Scribd. [Link]
Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools. (2012). SAR and QSAR in Environmental Research, 23(5-6), 459-477. [Link]
Fayet, G., Rotureau, P., Joubert, L., & Adamo, C. (2010). QSPR modeling of thermal stability of nitroaromatic compounds: DFT vs. AM1 calculated descriptors. Journal of Molecular Modeling, 16(4), 805-812. [Link]
TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. (n.d.). ResearchGate. [Link]
Simmie, J. M., & Metcalfe, W. (2026). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules, 31(1), 22. [Link]
Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. (2011). Journal of Molecular Structure, 994(1-3), 226-234. [Link]
Thermogram of 2-nitroaniline. (n.d.). ResearchGate. [Link]
API Thermodynamics. (2025). Pharma Innovation. [Link]
In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). Molecules, 27(23), 8415. [Link]
Determination of meta-, para- and ortho-Nitroanilines using Spectrophotometric and Thermal Gradient Chromatographic Methods. (1995). Journal of the Indian Chemical Society, 72, 55-56. [Link]
Risk assessment for nitrosated pharmaceuticals: A future perspective in drug development. (2022). PubMed. [Link]
Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. (2012). Journal of Hazardous Materials, 205-206, 111-116. [Link]
Thermodynamics for the Stabilization of Amorphous Active Pharmaceutical Ingredients via Polymer-Based Formulations. (n.d.). TORE. [Link]
Elevating Patient Safety: Syngene's Leadership in Nitrosamine Testing and Comprehensive Analytical Development Services. (n.d.). Syngene International. [Link]
Computational study about the thermal stability and the detonation performance of nitro-substituted thymine. (2020). Journal of Molecular Modeling, 26(9), 253. [Link]
Risk assessment for nitrosated pharmaceuticals: A future perspective in drug development. (2021). Refubium - Freie Universität Berlin. [Link]
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2021). Molecules, 26(19), 5849. [Link]
Title : 2-Chloro-N-methyl-6-nitroaniline: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery Executive Summary As a Senior Application Scientist overseeing early-stage dr...
Author: BenchChem Technical Support Team. Date: March 2026
Title : 2-Chloro-N-methyl-6-nitroaniline: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist overseeing early-stage drug discovery and materials science workflows, I frequently leverage highly functionalized aromatic building blocks to construct complex molecular architectures. 2-Chloro-N-methyl-6-nitroaniline (CAS: 75438-12-9) represents a quintessential trisubstituted benzene scaffold. Its unique arrangement of an N-methylamine flanked by an ortho-chloro and an ortho-nitro group provides a versatile platform for regioselective transformations, particularly in the synthesis of fused heterocyclic systems like benzimidazoles and quinoxalines.
This technical guide provides an in-depth analysis of 2-Chloro-N-methyl-6-nitroaniline, detailing its physicochemical properties, self-validating synthetic protocols, and downstream applications.
Physicochemical Profiling & Structural Causality
Understanding the structural nuances of a building block is critical for predicting its chemical reactivity. Table 1 summarizes the core quantitative data for 2-Chloro-N-methyl-6-nitroaniline.
Mechanistic Insight (Causality): The reactivity of the N-methylamine is heavily modulated by its ortho neighbors. The nitro group acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, significantly reducing the nucleophilicity and basicity of the amine. Furthermore, strong intramolecular hydrogen bonding between the amine proton and the nitro oxygen locks the molecule into a rigid, planar conformation. The bulky ortho-chloro group introduces steric hindrance, which dictates the trajectory of incoming reagents during downstream functionalization.
Synthetic Methodologies: Regioselective SNAr
The most robust route to synthesize 2-Chloro-N-methyl-6-nitroaniline is via Nucleophilic Aromatic Substitution (SNAr) starting from 1,2-dichloro-3-nitrobenzene.
SNAr synthesis of 2-Chloro-N-methyl-6-nitroaniline via regioselective nucleophilic attack.
Protocol 1: Regioselective SNAr Synthesis
Causality Check: Why does methylamine attack C2 and not C1? The nitro group strongly stabilizes the anionic Meisenheimer intermediate when attack occurs at the ortho (C2) or para (C4) positions. In 1,2-dichloro-3-nitrobenzene, the C2 chlorine is ortho to the nitro group, rendering it highly electrophilic. The C1 chlorine is meta to the nitro group and remains unactivated, ensuring near-perfect regioselectivity[3].
Step-by-Step Workflow:
Preparation : Dissolve 1,2-dichloro-3-nitrobenzene (1.0 eq) in a polar protic solvent (e.g., ethanol, 5 volumes) to stabilize the transition state.
Nucleophilic Addition : Slowly add aqueous methylamine (40% w/w, 3.0 eq). The excess amine serves a dual purpose: it acts as the nucleophile and as a base to scavenge the liberated HCl.
Reaction : Heat the mixture to 70°C for 8 hours.
Self-Validating Checkpoint : Monitor the reaction via TLC (Hexane/EtOAc 4:1). The starting material (colorless under visible light, UV active) will be consumed, yielding a bright yellow spot (product). The yellow chromophore is a direct physical validation of the extended conjugated nitroaniline system.
Isolation : Cool the mixture to 0°C. The product will precipitate. Filter, wash with cold water, and dry under vacuum.
Analytical Characterization Protocol
To ensure the integrity of the synthesized or procured compound, a rigorous analytical protocol must be followed.
LC-MS Validation : Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid). The compound will elute as a sharp peak with an expected m/z of 187.0 [M+H]+. The presence of the chlorine atom will be self-validated by a characteristic M+2 isotopic peak at m/z 189.0 in a distinct 3:1 ratio.
NMR Validation : In 1H NMR (CDCl3), the N-methyl group appears as a distinct doublet (coupling to the NH proton) around 3.0 ppm. The NH proton itself is shifted significantly downfield (typically >8.0 ppm) and appears as a broad singlet, physically validating the presence of the strong intramolecular hydrogen bond with the adjacent nitro group.
Downstream Applications in Drug Discovery
In medicinal chemistry, ortho-nitroanilines are privileged precursors for constructing benzimidazole and quinoxaline scaffolds—pharmacophores found in numerous blockbuster drugs (e.g., proton pump inhibitors, antihistamines).
Downstream benzimidazole scaffold generation via chemoselective reduction and cyclization.
Protocol 2: Benzimidazole Scaffold Generation
Causality Check: Standard catalytic hydrogenation (Pd/C, H2) of chlorinated nitroaromatics frequently results in unwanted reductive dechlorination. To preserve the critical C-Cl bond for future cross-coupling reactions, a milder, chemoselective reduction using Iron (Fe) and Ammonium Chloride (NH4Cl) is mandatory.
Step-by-Step Workflow:
Chemoselective Reduction : Suspend 2-Chloro-N-methyl-6-nitroaniline (1.0 eq) in EtOH/H2O (3:1). Add Fe powder (5.0 eq) and NH4Cl (2.0 eq). Reflux for 2 hours.
Self-Validating Checkpoint : The reaction mixture will transition from bright yellow to pale brown/colorless. LC-MS will confirm the complete disappearance of m/z 187 and the emergence of the diamine at m/z 157 [M+H]+.
Cyclization : Filter the hot mixture through Celite to remove iron oxides. Concentrate the filtrate, dissolve the crude diamine in triethyl orthoformate (or formic acid), and heat to 100°C for 4 hours to yield 4-chloro-1-methyl-1H-benzo[d]imidazole.
Safety and Handling
Nitroanilines are inherently toxic and are known skin sensitizers. They can cause methemoglobinemia upon systemic absorption. All manipulations must be conducted in a certified fume hood using nitrile gloves, safety goggles, and standard laboratory PPE.
Advanced Synthesis and Pharmacological Applications of 2-Chloro-N-methyl-6-nitroaniline Derivatives
Executive Summary & Structural Significance In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on highly functionalized, versatile chemical scaffolds. 2-Chloro-N-methyl-6-nitroanil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Significance
In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on highly functionalized, versatile chemical scaffolds. 2-Chloro-N-methyl-6-nitroaniline (CAS: 75438-12-9) has emerged as a privileged intermediate in the synthesis of complex polycyclic pharmacophores.
The structural brilliance of this molecule lies in its specific substitution pattern: an N-methylated amine flanked by an ortho-chloro group and an ortho-nitro group. This dense arrangement of electron-withdrawing (nitro, chloro) and electron-donating (methylamine) moieties creates a highly reactive "push-pull" aromatic system. This specific topology is critical for regioselective downstream modifications, particularly in the synthesis of benzimidazoles, imidazoles, and diamines[1][2], which serve as the active pharmaceutical ingredients (APIs) for antiviral, neurodegenerative, and oncological therapies[3][4].
Synthetic Workflows & Chemical Logic
The conversion of raw starting materials into functionalized derivatives requires strict regiochemical and chemoselective control. Below is the logical workflow mapping the transformation of the precursor into highly active biological modulators.
Synthetic workflow for 2-Chloro-N-methyl-6-nitroaniline and downstream diamine derivatives.
Self-Validating Experimental Protocols (E-E-A-T)
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the fundamental causality behind each experimental parameter.
Protocol A: Regioselective Synthesis of 2-Chloro-N-methyl-6-nitroaniline
Objective: Execute a Nucleophilic Aromatic Substitution (SNAr) on 1-chloro-2-fluoro-3-nitrobenzene[3].
Step 1: Reaction Setup. Dissolve 5.0 g (28.5 mmol) of 1-chloro-2-fluoro-3-nitrobenzene in 10 mL of anhydrous ethanol. Cool the solution to 0 °C using an ice bath.
Causality: Cooling is essential to control the exothermic nature of the nucleophilic attack and prevent polysubstitution or degradation of the solvent.
Step 2: Reagent Addition. Slowly add 2.6 g (85.7 mmol, 3 eq) of methylamine (typically as a 33% solution in absolute ethanol)[3].
Causality: The fluorine atom is highly electronegative, making the C-F bond polarized. More importantly, it is situated ortho to the strongly electron-withdrawing nitro group, which stabilizes the Meisenheimer complex intermediate. The chlorine atom is meta to the nitro group and lacks this activation. Therefore, methylamine selectively displaces fluorine, ensuring perfect regioselectivity. The excess methylamine acts as a base to scavenge the hydrofluoric acid (HF) byproduct.
Step 3: Propagation. Remove the ice bath and allow the mixture to stir at room temperature for 2 hours[3].
Step 4: Self-Validation (In-Process Control). Spot the reaction mixture on a silica gel TLC plate alongside the starting material (Eluent: 10% Ethyl Acetate in Hexanes). The starting material (UV active, colorless) must completely disappear, replaced by a new, highly visible yellow/orange spot corresponding to the nitroaniline product.
Step 5: Isolation. Concentrate under reduced pressure, partition between ethyl acetate and water, wash with brine, and dry over anhydrous Na₂SO₄.
Protocol B: Chemoselective Reduction to 3-Chloro-2-N-methylbenzene-1,2-diamine
Objective: Reduce the nitro group to an amine (yielding CAS 102074-47-5) without cleaving the aryl-chloride bond[1].
Step 1: Suspension. Suspend 2-Chloro-N-methyl-6-nitroaniline (1 eq) and Iron powder (5 eq) in a 4:1 mixture of Ethanol and Water.
Step 2: Activation. Add Ammonium Chloride (NH₄Cl, 2 eq) to the suspension.
Causality: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) risks reductive dehalogenation, stripping the chlorine atom from the ring. Iron/NH₄Cl is highly chemoselective. NH₄Cl serves as a mild proton source that prevents the over-protonation of the resulting amine and avoids the formation of soluble iron salts, leaving the meta-chlorine completely intact.
Step 3: Reflux. Heat the mixture to 80 °C for 4 hours.
Step 4: Self-Validation. The bright yellow color of the starting nitro compound will fade. LC-MS analysis must show a mass shift from [M+H]⁺ 187 to [M+H]⁺ 157, confirming the loss of two oxygen atoms and the addition of two protons.
Pharmacological Landscape & Biological Targets
Derivatives of 2-Chloro-N-methyl-6-nitroaniline are currently being investigated across diverse therapeutic areas, driven by their ability to form rigid, hydrogen-bonding heterocyclic networks.
Pharmacological targets and indications of 2-Chloro-N-methyl-6-nitroaniline derivatives.
Quantitative Data & Target Summary
The following table summarizes the primary derivative classes synthesized from this core scaffold, mapping them to their validated biological targets and therapeutic indications.
World Intellectual Property Organization.Substituted phenylbenzenesulfonamide derivatives and uses thereof (WO2024092235A2).
China National Intellectual Property Administration.2-amino imidazole derivatives as PRMT5 inhibitors (CN118974035A).
Windisch, M. P., et al. (2014).Discovery of 2-imino benzimidazoles as potent hepatitis C virus inhibitors with a novel mechanism of action. European Journal of Medicinal Chemistry, 78, 35-42.
United States Patent and Trademark Office.Egle, Ian et al.
Application Note: Chemoselective Synthesis of 2-Chloro-N-methyl-6-nitroaniline via Nucleophilic Aromatic Substitution (SNAr)
Executive Summary The synthesis of 2-chloro-N-methyl-6-nitroaniline from 2,6-dichloronitrobenzene is a foundational transformation in the development of benzimidazole-based therapeutics, agrochemicals, and advanced singl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 2-chloro-N-methyl-6-nitroaniline from 2,6-dichloronitrobenzene is a foundational transformation in the development of benzimidazole-based therapeutics, agrochemicals, and advanced single-benzene-based fluorophores. This application note details a highly chemoselective Nucleophilic Aromatic Substitution (SNAr) protocol. By leveraging the intrinsic electronic properties of the aromatic system, this methodology ensures high-yield mono-substitution without the need for complex catalytic systems or stringent stoichiometric control.
Mechanistic Rationale & Causality
To achieve reproducible and scalable results, it is critical to understand the electronic causality driving this transformation:
Ring Activation (The "Pull"): The strong electron-withdrawing nitro (-NO2) group activates the ortho and para positions of the benzene ring via both inductive (-I) and resonance (-M) effects. In 2,6-dichloronitrobenzene, both chlorine-bearing carbons are highly electrophilic, making them prime targets for nucleophilic attack.
Meisenheimer Complex Stabilization: Upon attack by methylamine, the aromaticity is temporarily broken, forming an anionic Meisenheimer intermediate. The polar protic solvent (Ethanol) is specifically chosen because it hydrogen-bonds with the nitro group and the developing negative charge, significantly lowering the activation energy of this transition state.
Intrinsic Chemoselectivity (The "Push"): A common concern in di-halo aromatics is over-reaction (double substitution). However, this system is inherently chemoselective. The first substitution introduces a methylamino (-NHCH3) group. The lone pair on the nitrogen strongly donates electron density back into the aromatic ring via resonance (+M effect). This quenches the electrophilicity of the remaining chlorine-bearing carbon, raising the activation energy for a second SNAr event and effectively halting the reaction at mono-substitution [1].
The following parameters have been optimized to maximize yield while suppressing impurity formation [2].
Parameter
Value / Reagent
Causality & Rationale
Substrate
2,6-Dichloronitrobenzene (1.0 eq)
Highly activated electrophilic aromatic ring.
Nucleophile
Methylamine (3.0 eq, 33% in EtOH)
1 eq for SNAr, 1 eq as HCl scavenger, 1 eq excess for volatility.
Solvent
Ethanol (0.5 M relative to substrate)
Polar protic; stabilizes transition state and homogenizes reagents.
Temperature
0 °C → Room Temp (20-25 °C)
0 °C controls initial exotherm; RT ensures kinetic completion.
Reaction Time
2.0 hours
Sufficient for complete conversion without thermal degradation.
Expected Yield
>90%
High chemoselectivity prevents the formation of di-substituted byproducts.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Visual cues and chromatographic shifts are built into the workflow to ensure the scientist can verify success at each stage without requiring immediate LC-MS analysis.
Step 1: Substrate Preparation
Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 2,6-dichloronitrobenzene (5.0 g, 26.0 mmol).
Suspend the substrate in absolute Ethanol (50 mL). Stir until a homogenous, pale/colorless solution is achieved.
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Step 2: Nucleophile Addition
Using an addition funnel or a slow-addition syringe, add Methylamine (33% w/w in absolute ethanol, 7.3 g, ~78.0 mmol) dropwise over 15 minutes.
Causality Note: The dropwise addition at 0 °C prevents localized heating (exotherm) which could transiently overcome the activation energy barrier for double-substitution.
Step 3: Reaction Progression & Self-Validation
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
Visual Validation: As the reaction progresses, the solution will transition from pale/colorless to a deep, vibrant yellow/orange. This is due to the extended conjugation introduced by the push-pull electronic system of the product.
Chromatographic Validation: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The starting material runs near the solvent front (high Rf), while the product appears as a bright yellow, highly UV-active spot at a significantly lower Rf due to the polar secondary amine.
Step 4: Work-up and Isolation
Once TLC indicates complete consumption of the starting material, concentrate the reaction mixture under reduced pressure to remove the ethanol and excess unreacted methylamine.
Partition the crude residue between Ethyl Acetate (100 mL) and Deionized Water (50 mL). The water layer solubilizes the methylammonium chloride byproduct.
Separate the organic layer and wash sequentially with water (50 mL) and saturated aqueous NaCl (brine, 50 mL).
Dry the combined organic layers over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure.
The resulting product is typically obtained as a bright yellow solid (approx. 4.4 g, >90% yield) with sufficient purity (>95%) for immediate downstream use [1].
Fig 2. Step-by-step experimental workflow for the chemoselective synthesis and isolation.
Troubleshooting & Optimization
Incomplete Conversion: If TLC shows unreacted starting material after 2 hours, the methylamine concentration may have degraded due to volatility. Ensure the methylamine solution is stored at 4 °C and tightly sealed prior to use. An additional 0.5 eq of methylamine can be added to drive the reaction to completion.
Emulsion Formation During Extraction: The presence of highly polar anilines can sometimes cause emulsions during the aqueous wash. Adding a small amount of solid NaCl directly to the separatory funnel will increase the ionic strength of the aqueous layer, breaking the emulsion rapidly.
References
Title : WO2024092235A2 - Substituted phenylbenzenesulfonamide derivatives and uses thereof | Source : Google Patents | URL : 1
Title : Chemistry—A European Journal: (January 02 2015) | Source : uni-freiburg.de | URL : 2
Application Notes & Protocols: Leveraging 2-Chloro-N-methyl-6-nitroaniline as a Versatile Intermediate for Advanced Dye Synthesis
Introduction: The Strategic Role of Substituted Anilines in Chromophore Development Azo dyes, defined by the presence of the diazenyl (–N=N–) functional group, constitute the most extensive and versatile class of synthet...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of Substituted Anilines in Chromophore Development
Azo dyes, defined by the presence of the diazenyl (–N=N–) functional group, constitute the most extensive and versatile class of synthetic colorants. Their widespread application in textiles, printing, and advanced materials stems from their straightforward synthesis, cost-effectiveness, and the vast color palette achievable through simple chemical modifications.[1][2] The foundation of this diversity lies in the judicious selection of two key components: the diazo component (typically a primary aromatic amine) and the coupling component (an electron-rich aromatic system).
This guide focuses on 2-Chloro-N-methyl-6-nitroaniline , a substituted aniline with significant potential as a diazo component. Its unique molecular architecture—featuring an electron-withdrawing nitro group, a halogen, and an N-alkylated amino group—offers a sophisticated platform for tuning the electronic and steric properties of the resulting dye molecules. The nitro group acts as a potent auxochrome, deepening the color (a bathochromic shift), while the chlorine atom can enhance lightfastness and provides a potential site for further functionalization. The N-methyl group subtly modifies the electronic properties and solubility.
While this specific intermediate is highly specialized, its application is grounded in the well-established principles of diazotization and azo coupling.[3] These notes provide a robust framework for researchers, chemists, and material scientists to explore its utility, extrapolating from established methodologies for structurally similar nitroanilines to unlock novel chromophores.
Core Mechanistic Principles: A Deeper Dive into Azo Dye Formation
The synthesis of an azo dye from 2-Chloro-N-methyl-6-nitroaniline is a sequential, two-stage process. Understanding the causality behind the reaction conditions is paramount to achieving high yield and purity.
Stage 1: Diazotization
Diazotization is the conversion of the primary aromatic amino group into a highly reactive diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[1]
The reaction proceeds as follows:
Protonation of nitrous acid by the strong mineral acid.
Loss of water to form the highly electrophilic nitrosonium ion (NO⁺).
Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary amine.
Deprotonation and subsequent tautomerization, followed by the elimination of water, yields the diazonium salt.
Causality Behind Experimental Choices:
Low Temperature (0–5 °C): This is the most critical parameter. Aromatic diazonium salts are notoriously unstable and can readily decompose at higher temperatures, leading to the evolution of nitrogen gas and undesired side products. An ice-salt bath is essential to maintain thermal control.[1]
Strong Acidic Medium: A sufficient excess of strong acid is required to prevent the newly formed diazonium salt from coupling with the unreacted parent amine, which would form a difficult-to-remove triazene impurity.
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 2-Chloro-N-methyl-6-nitroaniline
Introduction & Mechanistic Rationale 2-Chloro-N-methyl-6-nitroaniline is a highly valued ortho-substituted aniline derivative, frequently utilized as a foundational building block in the synthesis of complex pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
2-Chloro-N-methyl-6-nitroaniline is a highly valued ortho-substituted aniline derivative, frequently utilized as a foundational building block in the synthesis of complex pharmaceutical agents, including TRPML1 modulators for neurodegenerative diseases [1]. The most efficient, high-yielding, and regioselective method to synthesize this compound is via a Nucleophilic Aromatic Substitution (SNAr) utilizing 1-chloro-2-fluoro-3-nitrobenzene and methylamine.
The Causality of Leaving Group Selection:
In standard aliphatic substitution reactions (
SN1
or
SN2
), fluorine is an exceptionally poor leaving group due to the high dissociation energy of the C–F bond. However, in SNAr, the mechanistic rules are inverted. The rate-determining step is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack that disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex [2].
Because fluorine is the most electronegative halogen, it exerts a profound electron-withdrawing inductive effect. This creates a strong partial positive charge (
δ+
) on the ipso carbon, drastically lowering the activation energy barrier for the nucleophilic attack of methylamine. Consequently, the relative leaving group ability in SNAr follows the "element effect" order: F >> Cl ≈ Br > I [3].
The Causality of Regioselectivity:
Regioselectivity in SNAr is dictated by the position of the electron-withdrawing group (EWG). To stabilize the Meisenheimer complex via resonance, the leaving group must be positioned ortho or para to the EWG (the nitro group). In 1-chloro-2-fluoro-3-nitrobenzene, the fluorine atom is ortho to the nitro group, while the chlorine atom is meta. This ensures that methylamine exclusively attacks the C–F bond, yielding 2-chloro-N-methyl-6-nitroaniline with near 100% regioselectivity.
Regioselectivity and mechanistic pathway of the SNAr reaction.
Experimental Design & Reaction Conditions
A robust protocol must be a self-validating system. The following parameters have been optimized to ensure high yield and safety:
Solvent Selection (Ethanol): Ethanol is chosen because its protic nature helps solvate the highly polar Meisenheimer transition state. Furthermore, it is fully miscible with commercially available aqueous or alcoholic methylamine solutions.
Temperature Control (0 °C to RT): The initial addition of methylamine is highly exothermic. Performing the addition at 0 °C prevents solvent boil-off and suppresses potential side reactions (e.g., nucleophilic attack at unsubstituted ring positions or nitro reduction). Warming to room temperature provides the kinetic energy required to drive the reaction to completion.
Stoichiometric Logic (3.0 Equivalents of Methylamine):
1.0 eq is consumed as the primary nucleophile.
1.0 eq acts as an internal base to scavenge the hydrofluoric acid (HF) byproduct, forming methylammonium fluoride. This prevents the reaction mixture from becoming acidic, which would protonate the remaining methylamine and halt the reaction.
1.0 eq is provided as an excess to maintain pseudo-first-order kinetics and ensure complete consumption of the starting material.
Table 2: The "Element Effect" in SNAr (Relative Reactivity of Halogens)
Leaving Group (Halogen)
Electronegativity (Pauling)
Relative SNAr Reaction Rate
Mechanistic Implication
| Fluorine (-F) | 3.98 | ~3300 | Maximum
δ+
on ipso carbon; fastest Meisenheimer complex formation. |
| Chlorine (-Cl) | 3.16 | 4.3 | Poor leaving group in SNAr; requires higher temperatures/pressures. |
| Bromine (-Br) | 2.96 | 3.2 | Similar reactivity profile to Chlorine. |
| Iodine (-I) | 2.66 | 1.0 (Baseline) | Weakest inductive effect; slowest nucleophilic attack. |
Step-by-Step Protocol
Equipment Required: 50 mL round-bottom flask, magnetic stirrer, ice-water bath, dropping funnel, TLC plates (Silica gel 60 F254), rotary evaporator, separatory funnel.
Reaction Setup: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 1-chloro-2-fluoro-3-nitrobenzene (5.0 g, 28.57 mmol) and absolute ethanol (10 mL). Stir vigorously until the starting material is fully dissolved.
Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
Nucleophile Addition: Using a dropping funnel, add the methylamine solution (8.0 mL, 85.71 mmol) dropwise over 15 minutes.
Expert Insight: Dropwise addition at 0 °C strictly controls the exothermic formation of the Meisenheimer complex and prevents the volatilization of the low-boiling methylamine gas.
Reaction Propagation: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for 2 hours.
Reaction Monitoring: Verify reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The starting material spot should completely disappear, replaced by a highly UV-active product spot with a lower Rf value (due to increased polarity from the amine).
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess ethanol and unreacted methylamine. Dilute the resulting crude residue with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 x 25 mL) to extract the highly water-soluble methylammonium fluoride salts. Follow with a brine wash (25 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate (
Na2SO4
), filter, and evaporate the solvent in vacuo to afford 2-chloro-N-methyl-6-nitroaniline as a distinct crystalline solid.
Experimental workflow for the SNAr synthesis of 2-Chloro-N-methyl-6-nitroaniline.
References
Title: WO2024092235A2 - Substituted phenylbenzenesulfonamide derivatives and uses thereof | Source: Google Patents | URL
Title: Nucleophilic aromatic substitution | Source: Wikipedia | URL: [Link]
Application
Application Note: Synthesis of 7-Chloro-1-methylbenzimidazoles from 2-Chloro-N-methyl-6-nitroaniline
Executive Summary & Mechanistic Rationale The benzimidazole core is a privileged scaffold in drug discovery, frequently serving as an ATP-competitive hinge binder in kinase inhibitors and a key pharmacophore in antimicro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The benzimidazole core is a privileged scaffold in drug discovery, frequently serving as an ATP-competitive hinge binder in kinase inhibitors and a key pharmacophore in antimicrobial agents[1]. The strategic introduction of halogens and alkyl groups onto this core can profoundly influence a molecule's physicochemical properties. Specifically, 2-chloro-N-methyl-6-nitroaniline (CAS: 75438-12-9) is an indispensable building block designed for the targeted synthesis of 7-chloro-1-methylbenzimidazoles[2].
Mechanistic Causality: Why utilize this specific precursor? The ortho-relationship between the nitro and methylamino groups guarantees the formation of a 1,2-diamine upon reduction. During the subsequent cyclocondensation, the presence of the N-methyl group breaks the symmetry of the intermediate, unambiguously directing the cyclization. The methyl-bearing nitrogen becomes the N1 position of the benzimidazole. Consequently, the chlorine atom—originally at the 2-position of the aniline—is conformationally locked into the 7-position of the resulting bicyclic system.
This 7-chloro-1-methyl substitution pattern is highly prized in medicinal chemistry: the steric bulk of the chlorine atom restricts the rotation of the N1-methyl group, pre-organizing the molecule for optimal target binding, while simultaneously blocking major CYP450 metabolic liability sites[2].
Synthetic Pathways & Workflow
The transformation of 2-chloro-N-methyl-6-nitroaniline into a benzimidazole can be executed via a stepwise approach (isolation of the diamine for high-purity diversification) or a high-throughput one-pot reductive cyclization[3].
Fig 1. Synthetic workflows for 7-chloro-1-methylbenzimidazole generation.
Quantitative Process Analysis
To ensure reproducible yields and prevent byproduct formation, the choice of reduction and cyclization conditions must be carefully matched to the desired C2-substituent.
Table 1: Comparative Analysis of Nitro Reduction Conditions
Reduction Method
Typical Yield (%)
Dehalogenation Risk
Reaction Time
Mechanistic Notes
Fe / NH₄Cl (EtOH/H₂O)
85–95%
Very Low
2–4 h
Optimal. Mild electron transfer prevents C-Cl cleavage.
Zn / AcOH
75–85%
Low
1–3 h
Viable, but requires careful pH control to avoid over-reduction.
H₂, Pt/C (Catalytic)
80–90%
Moderate
4–6 h
Requires strict monitoring; stops at diamine if H₂ is limited.
| H₂, Pd/C (Catalytic) | < 20% | Extremely High | 12 h | Not recommended. Rapidly yields des-chloro byproduct. |
Table 2: Reagent Selection for C2-Substitution during Cyclocondensation
Protocol A: Two-Step Synthesis (Optimized for C2-Aryl Diversity)
Step 1: Chemoselective Nitro Reduction
Causality: Standard catalytic hydrogenation (H₂, Pd/C) poses a severe risk of hydrodehalogenation of the aryl chloride. Iron powder with ammonium chloride provides a mild, chemoselective reduction of the nitro group without cleaving the C-Cl bond[3].
In a 250 mL round-bottom flask, dissolve 2-chloro-N-methyl-6-nitroaniline (10.0 mmol) in 50 mL of an ethanol/water mixture (4:1 v/v).
Add ammonium chloride (NH₄Cl, 50.0 mmol) and iron powder (325 mesh, 50.0 mmol).
Expert Insight: The high surface area of 325 mesh iron is critical for rapid electron transfer, minimizing the residence time of reactive nitroso intermediates that can otherwise form azoxy dimers.
Heat the suspension to 80°C under vigorous stirring for 2–4 hours.
Validation Checkpoint : TLC (Hexanes/EtOAc 1:1) should show complete consumption of the bright yellow nitro precursor. LC-MS must confirm a mass of m/z 171.0 [M+H]⁺, retaining the characteristic 3:1 isotopic ratio of the ³⁵Cl/³⁷Cl isotopes, confirming no hydrodehalogenation occurred.
Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the filter cake with ethyl acetate (3 x 30 mL).
Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the intermediate 3-chloro-N2-methylbenzene-1,2-diamine .
Step 2: Oxidative Cyclocondensation with Aldehydes
Causality: Condensation with an aldehyde yields a benzimidazoline intermediate, which requires oxidation to aromatize. Using sodium metabisulfite (Na₂S₂O₅) serves a dual purpose: it acts as a mild oxidant to drive aromatization and forms a bisulfite adduct with the aldehyde, increasing its electrophilicity and preventing aldehyde self-condensation[4].
Dissolve the crude 3-chloro-N2-methylbenzene-1,2-diamine (5.0 mmol) and the desired aldehyde (5.2 mmol) in N,N-dimethylformamide (DMF, 20 mL).
Add sodium metabisulfite (Na₂S₂O₅, 5.0 mmol).
Heat the mixture to 90°C for 4–6 hours open to the atmosphere.
Cool the reaction to room temperature and pour into crushed ice/water (100 mL) to precipitate the product.
Collect the precipitated 7-chloro-1-methyl-2-substituted-benzimidazole by vacuum filtration, wash with cold water, and dry under vacuum.
Validation Checkpoint : The isolated product should exhibit a distinct shift in the N-methyl proton resonance in ¹H-NMR (typically ~3.8–4.1 ppm in DMSO-d₆) due to the deshielding effect of the newly formed aromatic imidazole ring[2].
Protocol B: One-Pot Reductive Cyclization (Optimized for C2-Unsubstituted Derivatives)
Causality: For rapid library generation or scale-up, combining Fe powder, NH₄Cl, and formic acid allows simultaneous nitro reduction and cyclization. Formic acid acts synergistically as the solvent, the acid catalyst for iron activation, and the C1 source for the benzimidazole C2 position[3].
To a reaction vessel, add 2-chloro-N-methyl-6-nitroaniline (5.0 mmol), iron powder (325 mesh, 50.0 mmol), and NH₄Cl (50.0 mmol).
Suspend the mixture in a 1:1 solution of formic acid and isopropanol (20 mL total volume).
Heat the mixture at 80°C for 1–2 hours.
Filter through Celite to remove iron residues.
Carefully neutralize the filtrate with saturated aqueous NaHCO₃ (monitor for CO₂ evolution) and extract with dichloromethane (3 x 20 mL).
Dry the combined organic layers over Na₂SO₄ and concentrate to afford 7-chloro-1-methyl-1H-benzimidazole in high purity.
References
Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). "Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles." Synlett, 2010(18), 2759-2764.[Link]
Nguyen, T. B., Ermolenko, L., & Al-Mourabit, A. (2015). "A broad range of functionalized 2-aryl benzimidazoles can be prepared by a solvent-free cobalt- or iron-catalyzed redox condensation..." Synthesis, 47(11), 1741-1748.[Link]
Zhang, Y., et al. (2018). "A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 enabled the synthesis of benzimidazoles..." Synlett, 29(20), 2722-2726.[Link]
European Patent Office. (2024).
National Center for Biotechnology Information. (2022). "Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents." PMC.[Link]
Application Notes and Protocols for the Large-Scale Preparation of 2-Chloro-N-methyl-6-nitroaniline
Introduction 2-Chloro-N-methyl-6-nitroaniline is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and dyestuffs. Its molecular structure, featuring a chlorinated and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Chloro-N-methyl-6-nitroaniline is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and dyestuffs. Its molecular structure, featuring a chlorinated and nitrated aniline backbone with N-methylation, offers a versatile platform for further chemical transformations. The controlled and efficient large-scale production of this compound is therefore of significant interest to researchers and professionals in the chemical and pharmaceutical industries.
This document provides a comprehensive guide to the reagents, reaction conditions, and protocols for the large-scale synthesis of 2-Chloro-N-methyl-6-nitroaniline. The primary synthetic route detailed herein is the nucleophilic aromatic substitution (SNAr) of 2,6-dichloronitrobenzene with methylamine. This method is often preferred for its high regioselectivity and yield. A thorough understanding of the reaction mechanism, the role of each reagent, and the critical process parameters is essential for a successful and safe scale-up.
The synthesis of 2-Chloro-N-methyl-6-nitroaniline from 2,6-dichloronitrobenzene and methylamine proceeds via a nucleophilic aromatic substitution mechanism. The key to this reaction is the activation of the benzene ring towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO2). This group, positioned ortho to the chlorine atoms, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles like methylamine.
The reaction proceeds in two main steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks one of the carbon atoms bearing a chlorine atom. This results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, with the nitro group playing a crucial role in delocalizing the charge.
Leaving Group Departure: The Meisenheimer complex then collapses, expelling a chloride ion as the leaving group and re-aromatizing the ring to form the final product, 2-Chloro-N-methyl-6-nitroaniline.
Reagents and Materials
A successful large-scale synthesis requires high-quality starting materials and appropriate solvents. The following table summarizes the key reagents and their recommended specifications.
Reagent/Material
Chemical Formula
Molecular Weight ( g/mol )
Recommended Purity
Key Role
2,6-Dichloronitrobenzene
C₆H₃Cl₂NO₂
192.00
>98%
Starting Material
Methylamine (40% in H₂O)
CH₅N
31.06
40% aqueous solution
Nucleophile
Sodium Bicarbonate
NaHCO₃
84.01
>99%
Base
Toluene
C₇H₈
92.14
Anhydrous, >99.5%
Solvent
Methanol
CH₃OH
32.04
>99.8%
Recrystallization Solvent
Brine (saturated NaCl solution)
NaCl in H₂O
-
-
Washing Agent
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
Granular, >99%
Drying Agent
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a representative large-scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[1][2][3]
Step 1: Reaction Setup
Equip a suitable multi-necked reaction vessel with a mechanical stirrer, a condenser, a temperature probe, and a dropping funnel. The size of the vessel should be appropriate for the intended scale, allowing for a reaction volume that does not exceed 75% of the vessel's capacity.
Ensure the reaction setup is clean, dry, and inert. Purge the vessel with an inert gas, such as nitrogen or argon, to displace air and moisture.
Step 2: Charging of Reagents
To the reaction vessel, add 2,6-dichloronitrobenzene (1.0 equivalent) and toluene (5-10 volumes relative to the starting material).
Begin stirring the mixture to ensure a homogeneous suspension.
In a separate vessel, prepare a solution of methylamine (40% in water, 2.0-2.5 equivalents) and sodium bicarbonate (1.5-2.0 equivalents) in water (2-3 volumes). The sodium bicarbonate is crucial for neutralizing the hydrochloric acid that is formed as a byproduct of the reaction.
Step 3: Reaction Execution
Heat the stirred suspension of 2,6-dichloronitrobenzene in toluene to 80-90 °C.
Once the desired temperature is reached, add the aqueous methylamine and sodium bicarbonate solution dropwise to the reaction mixture over a period of 1-2 hours using the dropping funnel. The addition rate should be controlled to maintain the reaction temperature within the desired range.
After the addition is complete, continue to stir the reaction mixture at 80-90 °C for an additional 4-6 hours, or until the reaction is deemed complete by in-process monitoring.
Step 4: In-Process Monitoring
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
For TLC analysis, a suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The disappearance of the starting material spot (2,6-dichloronitrobenzene) and the appearance of the product spot indicate the progression of the reaction.
Step 5: Work-up and Isolation
Once the reaction is complete, cool the mixture to room temperature.
Transfer the reaction mixture to a separatory funnel.
Separate the organic (toluene) layer from the aqueous layer.
Wash the organic layer sequentially with water (2 x 5 volumes) and then with brine (1 x 5 volumes). These washes remove any remaining inorganic salts and water-soluble impurities.
Dry the organic layer over anhydrous sodium sulfate.
Filter off the drying agent.
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The crude product will be obtained as a solid.
Step 6: Purification
The crude 2-Chloro-N-methyl-6-nitroaniline can be purified by recrystallization.
Dissolve the crude solid in a minimal amount of hot methanol.
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration.
Wash the crystals with a small amount of cold methanol to remove any residual impurities.
Dry the purified product in a vacuum oven at a temperature below its melting point to obtain the final, high-purity 2-Chloro-N-methyl-6-nitroaniline.
Safety Precautions
The large-scale preparation of 2-Chloro-N-methyl-6-nitroaniline involves the use of hazardous chemicals and requires strict adherence to safety protocols.
2,6-Dichloronitrobenzene: This compound is toxic and an irritant.[2] Avoid inhalation of dust and contact with skin and eyes.[2] Wear appropriate protective gloves, clothing, and eye/face protection.[1][2]
Methylamine: Methylamine is a flammable and corrosive gas or liquid. The aqueous solution is also corrosive and can cause severe skin burns and eye damage.[4] Handle in a well-ventilated area, away from ignition sources.
Toluene: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and avoid contact.
Application Note: Microwave-Assisted Synthesis of 2-Chloro-N-methyl-6-nitroaniline
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Intermediates, Neurodegenerative Therapeutics, and Heterocyclic Building Blocks....
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Application Area: Active Pharmaceutical Ingredient (API) Intermediates, Neurodegenerative Therapeutics, and Heterocyclic Building Blocks.
Executive Summary
2-Chloro-N-methyl-6-nitroaniline is a highly valuable synthetic intermediate, frequently utilized in the development of complex therapeutics, including TRPML1 modulators for neurodegenerative diseases[1]. Traditional synthesis of this compound relies on conventional batch stirring at room temperature for extended periods. This application note details a highly efficient, microwave-assisted nucleophilic aromatic substitution (SNAr) protocol. By leveraging dielectric heating, this method reduces reaction time from hours to minutes while maximizing yield, purity, and atom economy.
Mechanistic Rationale & Microwave Dynamics
To transition a protocol from conventional to microwave-assisted synthesis, one must understand the underlying physical chemistry and mechanistic causality.
Regioselectivity and Leaving Group Aptitude
The synthesis proceeds via an SNAr reaction between 1-chloro-2-fluoro-3-nitrobenzene and methylamine. The starting material contains two halogens (Cl and F). In SNAr reactions, fluorine is a vastly superior leaving group compared to chlorine. The high electronegativity of fluorine withdraws electron density via the inductive effect, creating a strong partial positive charge at the C2 position. This stabilizes the rate-determining formation of the anionic Meisenheimer complex[2]. The ortho-nitro group further stabilizes this intermediate through resonance electron withdrawal, ensuring absolute regioselectivity at the C2 position.
Microwave Dielectric Heating
Conventional heating relies on thermal conduction, which is slow and can lead to localized overheating, promoting impurity formation. Microwave irradiation (2.45 GHz) directly couples with the dipole moments of the ethanol solvent and the highly polar Meisenheimer transition state[3]. This dielectric heating rapidly lowers the activation energy barrier, accelerating the reaction and ensuring a homogeneous thermal profile.
Figure 1. Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow
Figure 2. Step-by-step experimental workflow for the microwave-assisted amination.
Step-by-Step Protocol
This protocol is designed as a self-validating system , including built-in stoichiometric rationale and analytical checkpoints to ensure absolute reproducibility.
Materials & Causality of Choices
1-Chloro-2-fluoro-3-nitrobenzene (1.0 eq, 5.0 mmol, 877 mg): The dielectrophilic core.
Methylamine solution (33% w/w in absolute ethanol) (3.0 eq, 15.0 mmol, ~1.87 mL): Exactly 3.0 equivalents are utilized[1]. Causality: One equivalent acts as the nucleophile, a second equivalent acts as an acid scavenger to neutralize the generated hydrogen fluoride (HF), and the slight excess compensates for the high volatility of methylamine under heating, driving the equilibrium to completion.
Absolute Ethanol (Solvent, 4.0 mL): Causality: Ethanol is selected because of its high microwave loss tangent (tan δ = 0.941), making it an excellent, environmentally benign microwave absorber that rapidly transfers heat to the reactants[3].
Procedure
Reaction Assembly: To a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, add 1-chloro-2-fluoro-3-nitrobenzene (877 mg, 5.0 mmol).
Solvent & Reagent Addition: Add 4.0 mL of absolute ethanol, followed by the slow addition of the methylamine solution (1.87 mL). Caution: Perform strictly in a fume hood due to the volatility and toxicity of methylamine.
Sealing: Seal the vial with a Teflon-lined crimp cap. This is critical to safely contain the autogenous pressure generated by the volatile amine during dielectric heating.
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 80 °C for 10 minutes utilizing dynamic power modulation (max 100 W) and high-speed stirring.
Quenching & Precipitation: Upon completion and forced compressed-air cooling to <30 °C, uncap the vial and pour the deep orange mixture into 20 mL of ice-cold distilled water. Stir vigorously for 5 minutes. The sudden change in solvent polarity forces the hydrophobic product to crash out of solution.
Isolation: Collect the bright yellow-orange solid via vacuum filtration. Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual methylamine hydrofluoride salts.
Drying & Validation: Dry the solid under high vacuum at 40 °C for 2 hours.
Validation Checkpoint 1: TLC (Hexane:EtOAc 4:1) should show a single spot at Rf ~0.6.
Validation Checkpoint 2: LC-MS must confirm the expected mass (Expected m/z: [M+H]+ 187.0).
Quantitative Data & Method Comparison
The transition from conventional thermal conditions to microwave irradiation yields significant improvements across all key process metrics. The data below summarizes the efficiency gains compared to standard patent literature[1].
Parameter
Conventional Batch Synthesis
Microwave-Assisted Synthesis
Impact / Advantage
Reaction Time
120 minutes
10 minutes
12x Acceleration due to dielectric heating
Temperature
0 °C to Room Temp
80 °C (Autogenous Pressure)
Overcomes activation energy barrier instantly
Yield
85%
96%
Near-quantitative conversion
Purity (LC-MS)
~92%
>98%
Rapid heating prevents prolonged degradation
Workup
Aqueous extraction & drying
Direct precipitation
Eliminates organic extraction solvents
References
WO2024092235A2 - Substituted phenylbenzenesulfonamide derivatives and uses thereof
Source: Google Patents
URL
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry
Source: MDPI
URL
A Microreactor for Microwave-Assisted Capillary (Continuous Flow)
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Compound Profiled: 2-Chloro-N-methyl-6-nitroaniline (CAS: 75438-12-9)
Executive Summary & Molecular Profiling
2-Chloro-N-methyl-6-nitroaniline is a highly functionalized, sterically encumbered aromatic building block. It is a critical intermediate in the synthesis of complex pharmaceutical architectures, including PRMT5 inhibitors[1] and substituted phenylbenzenesulfonamide derivatives[2].
Working with this molecule presents two distinct chemical phases:
Upstream Synthesis: Requires precise regiocontrol during Nucleophilic Aromatic Substitution (SNAr).
Downstream Functionalization: Demands overcoming severe steric and electronic barriers to achieve Palladium-catalyzed Suzuki-Miyaura cross-coupling at the deactivated C-Cl bond[3].
This application note details the causality behind the experimental choices required to master both phases, providing self-validating protocols for seamless laboratory execution.
Upstream Workflow: Regioselective SNAr Synthesis
Mechanistic Causality
The most efficient route to 2-Chloro-N-methyl-6-nitroaniline is via the regioselective SNAr of 1-chloro-2-fluoro-3-nitrobenzene with methylamine[2].
Nomenclature Note for Chemists: Upon substitution of the fluorine atom at position 2, the amine takes IUPAC priority (position 1). Consequently, the chlorine (formerly position 1) becomes position 2, and the nitro group (formerly position 3) becomes position 6.
Why does methylamine exclusively attack the fluorine-bearing carbon?
Electronegativity & Leaving Group Ability: Fluorine is highly electronegative, which inductively stabilizes the anionic Meisenheimer intermediate far better than chlorine. In SNAr reactions, fluorine is a superior leaving group because the rate-determining step is the nucleophilic attack (LUMO lowering), not the bond cleavage.
Ortho-Activation: The fluorine atom is situated directly ortho to the strongly electron-withdrawing nitro group, which significantly lowers the C-F bond's LUMO, directing the nucleophile exclusively to this position.
Preparation: Dissolve 1-chloro-2-fluoro-3-nitrobenzene (5.0 g) in absolute ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: The reaction is highly exothermic. Strict temperature control prevents thermal runaway and suppresses the formation of azoxy dimers caused by nitro-group reduction under basic conditions.
Addition: Add the ethanolic methylamine solution dropwise over 15 minutes.
Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
Self-Validating IPC (In-Process Control): Withdraw 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 175) completely disappears, replaced by the product peak (m/z 187 [M+H]+).
Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (50 mL) and H2O (50 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the product as a bright orange/yellow solid.
Post-Isolation Validation: 1H-NMR (300 MHz, CDCl3) must show a distinct doublet for the N-methyl protons at ~δ 3.0 ppm (coupling to the NH proton), and an exchangeable broad singlet for the NH proton at ~δ 8.45 ppm[2].
Aryl chlorides are notoriously reluctant to undergo oxidative addition by Palladium. In 2-chloro-N-methyl-6-nitroaniline, the C-Cl bond is severely sterically hindered by the adjacent ortho-N-methylamino group[3]. While the meta-nitro group provides slight inductive electron withdrawal, the steric bulk necessitates the use of highly active, electron-rich, and bulky dialkylbiaryl phosphine ligands (Buchwald ligands).
Why XPhos?
The bulky dicyclohexylphosphino group and the biphenyl backbone of XPhos promote rapid reductive elimination, while the highly electron-rich nature of the phosphine facilitates the difficult oxidative addition into the deactivated C-Cl bond.
Quantitative Data: Ligand Optimization
Table 1: Catalyst and Ligand Screening for the Suzuki-Miyaura Coupling of 2-Chloro-N-methyl-6-nitroaniline.
Entry
Catalyst / Ligand System
Base
Solvent System
Temp (°C)
Conversion (%)*
Causality / Observation
1
Pd(PPh3)4
K2CO3
Toluene/H2O
100
< 5%
PPh3 is insufficiently electron-rich to insert into the sterically hindered C-Cl bond.
2
Pd(dppf)Cl2
K3PO4
Dioxane/H2O
100
15%
Bidentate ligand provides stability, but steric bulk prevents efficient transmetalation.
3
Pd2(dba)3 / RuPhos
K3PO4
Dioxane/H2O
100
68%
Monodentate, electron-rich ligand allows oxidative addition; moderate yield due to slow reductive elimination.
4
Pd2(dba)3 / XPhos
K3PO4
Dioxane/H2O
100
> 95%
Optimal steric profile of XPhos accelerates both oxidative addition and reductive elimination.
*Conversion determined by HPLC integration at 254 nm after 12 hours.
Palladium-catalyzed Suzuki-Miyaura catalytic cycle for sterically hindered aryl chlorides.
Reagent Charging: To an oven-dried Schlenk flask, add 2-Chloro-N-methyl-6-nitroaniline, the desired arylboronic acid, K3PO4, Pd2(dba)3, and XPhos.
Critical Deoxygenation: Add the 1,4-Dioxane/H2O solvent mixture. Causality: Degassing the solvent is not merely a recommendation; it is a critical requirement. Oxygen rapidly oxidizes the electron-rich XPhos ligand to its inactive phosphine oxide, permanently poisoning the catalytic cycle. Execute a minimum of three freeze-pump-thaw cycles or aggressively sparge with ultra-high-purity Argon for 30 minutes.
Reaction Initiation: Heat the mixture to 100 °C under a positive pressure of Argon.
Self-Validating IPC: The initial mixture is a pale yellow suspension. Upon reaching 100 °C, a color shift to a dark red/brown homogeneous solution validates the generation of the active Pd(0) species. Monitor reaction progress via HPLC at 254 nm.
Workup: After 12 hours, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na2SO4, and purify via flash column chromatography.
Post-Isolation Validation: Confirm the disappearance of the characteristic C-Cl isotope pattern (M / M+2 ratio of 3:1) in the mass spectrum, replaced by the expected mass of the biaryl product.
Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-methyl-6-nitroaniline
Welcome to the technical support center for the synthesis of 2-Chloro-N-methyl-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associ...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-Chloro-N-methyl-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a core focus on improving reaction yield and product purity. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and offer structured troubleshooting advice to ensure your success.
Synthetic Strategy Overview
The synthesis of 2-Chloro-N-methyl-6-nitroaniline is most reliably achieved through a two-stage process. This strategy is designed to maximize control over regioselectivity and minimize the formation of undesirable byproducts.
Stage 1: Synthesis of the Precursor. This involves the nitration of a protected 2-chloroaniline to produce the key intermediate, 2-chloro-6-nitroaniline.
Stage 2: Selective N-methylation. The intermediate is then methylated to yield the final product, 2-Chloro-N-methyl-6-nitroaniline.
The following workflow diagram illustrates this strategic approach.
Caption: Overall workflow for the synthesis of 2-Chloro-N-methyl-6-nitroaniline.
Part 1: Synthesis of the 2-Chloro-6-nitroaniline Precursor
Achieving a high yield of the final product begins with the efficient and clean synthesis of the 2-chloro-6-nitroaniline intermediate. Direct nitration of 2-chloroaniline is often problematic, leading to a mixture of isomers and oxidation byproducts. A more robust method involves the protection of the amino group before nitration.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of 2-chloroaniline before nitration?A1: The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution, but it is readily oxidized by the strong acidic and oxidizing conditions of nitration, often leading to the formation of dark, tarry materials and a low yield[1]. Furthermore, under strongly acidic conditions, the amino group becomes protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group. This interplay leads to poor regioselectivity. By protecting the amino group as an acetamide (-NHCOCH₃), we moderate its activating effect and use its steric bulk to help direct the incoming nitro group, significantly improving the yield of the desired 2-chloro-6-nitroaniline isomer after hydrolysis[1][2].
Q2: What are the primary byproducts during the nitration step, and how can they be minimized?A2: The main byproducts are other positional isomers, such as 2-chloro-4-nitroaniline, and dinitrated products[3]. Minimizing these impurities is achieved by first ensuring the complete acetylation of the starting material and then carefully controlling the reaction temperature during the addition of the nitrating mixture, ideally keeping it between 0-10°C[1].
Q3: What are the optimal conditions for hydrolyzing the 2-chloro-6-nitroacetanilide intermediate?A3: The acetyl protecting group can be removed under either acidic or basic conditions. Refluxing with an acid like sulfuric or hydrochloric acid is a common and effective method[4]. The choice depends on the overall workflow and desired workup procedure.
Detailed Experimental Protocol: Synthesis of 2-Chloro-6-nitroaniline
Step 1a: Acetylation of 2-Chloroaniline
In a flask equipped with a magnetic stirrer, add 2-chloroaniline (1.0 eq).
Slowly add acetic anhydride (1.1 eq) dropwise while stirring. The reaction is exothermic. Maintain the temperature below 40°C using a water bath if necessary.
After the addition is complete, continue stirring for 30-60 minutes at room temperature.
Pour the reaction mixture into cold water to precipitate the N-acetyl-2-chloroaniline.
Filter the white solid, wash thoroughly with water, and dry under vacuum. A typical yield is 85-95%.
Step 1b: Nitration of N-acetyl-2-chloroaniline
In a three-necked flask equipped with a thermometer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄). Cool the acid to 0°C in an ice-salt bath.
Slowly add the dried N-acetyl-2-chloroaniline (1.0 eq) in portions, ensuring the temperature does not exceed 10°C.
Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid in a separate beaker, keeping it cool.
Add the nitrating mixture dropwise to the solution of the acetylated aniline, maintaining the reaction temperature strictly between 0-5°C.
After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5°C.
Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
Filter the solid, wash with cold water until the washings are neutral, and proceed to the hydrolysis step.
Step 1c: Hydrolysis of the Acetyl Group
Transfer the wet nitro-acetamide product to a round-bottom flask.
Add a solution of 70% sulfuric acid (v/v).
Heat the mixture to reflux and stir for 2-3 hours until the hydrolysis is complete (monitor by TLC).
Cool the reaction mixture. The 2-chloro-6-nitroaniline may precipitate as its sulfate salt.
Pour the cooled mixture into a larger volume of water and neutralize carefully with a base (e.g., aqueous sodium hydroxide) to precipitate the free amine.
Filter the yellow solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or methanol[3].
Troubleshooting Guide for Stage 1
Problem
Potential Cause(s)
Recommended Solution(s)
Dark, tarry material forms during nitration
Oxidation of the aniline by nitric acid; Reaction temperature too high.
Ensure the amino group is fully protected before nitration. Strictly maintain the reaction temperature between 0-5°C during the addition of the nitrating mixture[1].
Low overall yield
Incomplete reaction at any stage; Loss of product during workup; Significant byproduct formation.
Ensure sufficient reaction time for each step. Optimize purification steps (e.g., solvent choice for recrystallization) to minimize losses. Re-evaluate temperature control and stoichiometry.
Mixture of nitro-isomers in the product
Incomplete acetylation of the starting material; Poor temperature control during nitration.
Confirm the purity of the N-acetyl-2-chloroaniline before proceeding. Ensure the nitrating agent is added slowly and the temperature is kept consistently low.
Hydrolysis step is incomplete
Insufficient acid concentration or reflux time.
Ensure the sulfuric acid concentration is adequate (approx. 70%). Increase the reflux time and monitor the reaction progress using TLC.
Part 2: Selective N-methylation of 2-Chloro-6-nitroaniline
This final stage is critical for obtaining the target molecule. The primary challenge is to achieve selective mono-methylation of the amino group while preventing the formation of the tertiary N,N-dimethyl amine byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the best method for selective mono-methylation of a primary nitroaniline?A1: While common methylating agents like dimethyl sulfate or methyl iodide can be used, they often lead to a mixture of mono- and di-methylated products. A highly effective method for achieving selective mono-methylation of nitroanilines is the use of formaldehyde (or paraformaldehyde) in sulfuric acid[5]. This method tends to stop the reaction after the addition of a single methyl group, thus providing a higher yield of the desired N-methyl product[5].
Q2: How can I prevent the formation of the 2-Chloro-N,N-dimethyl-6-nitroaniline byproduct?A2: Preventing dimethylation is key to a high-yield synthesis. The primary strategies are:
Choice of Reagent: Use a system known for mono-methylation, such as the formaldehyde/sulfuric acid method[5].
Stoichiometry Control: If using reagents like dimethyl sulfate, use no more than 1.0-1.2 equivalents to favor the mono-alkylated product.
Temperature and Time: Avoid excessive reaction temperatures or prolonged reaction times, which can promote over-methylation.
Q3: My methylation reaction using formaldehyde is not working. What could be the issue?A3: Low or no conversion can stem from several factors. First, ensure your paraformaldehyde is fresh and not overly polymerized. Second, the concentration of the sulfuric acid is crucial for the reaction to proceed. Finally, the reaction often requires heating to between 50-100°C to achieve a reasonable rate[5]. Start at a lower temperature and gradually increase while monitoring the reaction.
Detailed Experimental Protocol: N-methylation
This protocol is adapted from methodologies designed for the selective mono-methylation of nitroanilines[5].
In a round-bottom flask, dissolve the 2-chloro-6-nitroaniline (1.0 eq) in concentrated sulfuric acid. The dissolution may be slow and require stirring.
Once a clear solution is obtained, add paraformaldehyde (1.2 eq) in small portions.
Heat the reaction mixture to 50-70°C and stir for 4-8 hours. Monitor the reaction's progress by TLC (a co-spot of the starting material is recommended).
After the reaction is complete, cool the flask to room temperature.
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is basic.
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude 2-Chloro-N-methyl-6-nitroaniline.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary Table
Parameter
Stage 1: Precursor Synthesis
Stage 2: N-Methylation
Key Starting Material
2-Chloroaniline
2-Chloro-6-nitroaniline
Key Reagents
Acetic Anhydride, HNO₃, H₂SO₄
Paraformaldehyde, H₂SO₄
Reagent Equivalents
1.1-1.2 eq (protective & nitrating agents)
1.2-1.5 eq (methylating agent)
Reaction Temperature
0-10°C (Nitration)
50-100°C
Typical Reaction Time
2-4 hours (Nitration)
4-12 hours
Typical Yield
70-85% (after two steps)
75-90%
Troubleshooting Low Yield
Low yield is the most common issue. This decision tree can help diagnose the root cause.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
ChemBK. (2024, April 9). 2-Chloro-6-nitroaniline. Available at: [Link]
Halasz, A. (1971). Process for n-methylating nitroanilines and compounds prepared thereby. U.S. Patent No. 3,591,638. Washington, DC: U.S. Patent and Trademark Office.
Tayebee, R., Rezaei-Seresht, E., & Jafari, F. (2013). Simple Methodology for the Aerobic N-Methylation of Substituted Anilines Catalyzed by Zirconium Oxychloride Octahydrate, ZrOCl2·8H2O. Industrial & Engineering Chemistry Research. Available at: [Link]
CN111646907A. (2020). Preparation method of 2, 3-dichloro-6-nitroaniline. Google Patents.
Ferguson, G., Glidewell, C., Low, J. N., Skakle, J. M., & Wardell, J. L. (2001). Hydrogen bonding in C-methylated nitroanilines: the three-dimensional framework structure of 2-methyl-4-nitroaniline. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 3), 315–316. Available at: [Link]
CN112358404A. (2021). Preparation method of 2-chloro-6-methylaniline. Google Patents.
Anonymous. (2025, June 10). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Available at: [Link]
Johnson, M., et al. (2024). 5-Methyl-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link]
Maki, Y., et al. (1995). Process for preparing nitroaniline derivatives. U.S. Patent No. 5,466,871. Washington, DC: U.S. Patent and Trademark Office.
He, L., et al. (2014). Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen. Green Chemistry, 16(5), 2468-2472. Available at: [Link]
Global Substance Registration System. 2-CHLORO-6-NITROANILINE. Available at: [Link]
PubChemLite. 2,6-dichloro-n-methylaniline. Available at: [Link]
Wang, Y., et al. (2012). Synthesis of 2,6-dichloro-3-methylaniline. Journal of Chemical and Pharmaceutical Research, 4(1), 569-572. Available at: [Link]
PrepChem. (2012). Preparation of 2,6-dichloro-4-nitroaniline. Available at: [Link]
Wang, F., et al. (2018). Synthesis technique of 2-methyl-6-nitroaniline. Journal of Chemical & Engineering Data, 63(6), 2051-2059. Available at: [Link]
CA1241665A. (1988). Process for the preparation of chloro-o-nitroanilines. Google Patents.
CN1182104C. (2005). The chemical synthesis method of 5-chloro-2-nitroaniline. Google Patents.
Technical Support Center: Purification & Recrystallization of 2-Chloro-N-methyl-6-nitroaniline
Welcome to the Technical Support Center for the purification of 2-Chloro-N-methyl-6-nitroaniline. This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-purit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 2-Chloro-N-methyl-6-nitroaniline. This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-purity chemical intermediates for downstream synthesis. Here, we provide field-proven troubleshooting strategies, physicochemical data, and self-validating experimental protocols to ensure optimal recovery and purity.
Physicochemical Profile & Solvent Suitability
Before initiating any recrystallization workflow, it is critical to understand the physical properties of the target compound. 2-Chloro-N-methyl-6-nitroaniline features both electron-withdrawing (nitro, chloro) and electron-donating (methylamino) groups. This creates a highly polarized aromatic system capable of strong intermolecular interactions, which directly dictates its solubility profile[1].
Parameter
Value
Chemical Name
2-Chloro-N-methyl-6-nitroaniline
CAS Number
75438-12-9
Molecular Formula
C7H7ClN2O2
Molecular Weight
186.60 g/mol
Primary Solvents
Methanol (MeOH), Ethanol (EtOH)
Co-Solvents
Chloroform (CHCl3)
Insoluble In
Water (H2O), Cold Heptane/Hexane
Table 1: Physicochemical properties and empirical solubility profile of 2-Chloro-N-methyl-6-nitroaniline.
Troubleshooting FAQs: Common Recrystallization Issues
Q: My compound is "oiling out" (forming a liquid phase) instead of crystallizing. How do I resolve this?A: Causality: Oiling out occurs when the saturation temperature of the solution exceeds the melting point of the compound, or when cooling is performed too rapidly. This causes the solute to separate as a supercooled liquid rather than forming an ordered crystalline solid[2].
Solution: Reheat the mixture until it is completely homogeneous. Allow the flask to cool extremely slowly in an ambient water bath to insulate it from rapid temperature drops. If oiling out persists, your solvent system is too poor; add a small amount of a better solvent (e.g., CHCl3) to lower the cloud point, or introduce a seed crystal at the very first sign of turbidity to force structural nucleation.
Q: Which solvent system yields the highest purity for 2-Chloro-N-methyl-6-nitroaniline?A: Causality: For standard purity upgrades, pure Methanol (MeOH) provides an excellent temperature-dependent solubility gradient. However, for highly impure batches, a mixed solvent system of Methanol/Chloroform (MeOH/CHCl3) is literature-validated and highly recommended[3]. Chloroform acts as an excellent solubilizer for stubborn halogenated organic impurities, preventing them from co-precipitating, while Methanol acts as the anti-solvent upon cooling to drive crystallization.
Q: How can I remove dark, polymeric impurities from the crude mixture?A: Causality: Nitroanilines are prone to trace oxidation, forming highly conjugated, intensely colored polymeric impurities that easily become trapped in the crystal lattice.
Solution: Incorporate a decolorization step. Add 1-2% (w/w) activated charcoal (e.g., Norit) to the hot MeOH solution. The high surface area of the carbon selectively adsorbs large polymeric impurities. Perform a hot filtration through a Celite pad to remove the charcoal before cooling.
Best for: Routine purification of moderately pure (>85%) crude material.
Dissolution: Place the crude 2-Chloro-N-methyl-6-nitroaniline in an Erlenmeyer flask. Add a minimal volume of boiling MeOH (approx. 3-5 mL per gram of crude) while stirring until completely dissolved[3].
Hot Filtration (Optional): If insoluble particulates are present, filter the hot solution rapidly through a pre-warmed fluted filter paper to prevent premature crystallization in the funnel.
Nucleation: Cover the flask and allow it to cool undisturbed to room temperature (approx. 20°C). Validation Check: Inspect for the formation of distinct crystalline needles. If no crystals form, scratch the inner wall of the flask with a glass rod to induce nucleation.
Yield Maximization: Transfer the flask to an ice-water bath (0-4°C) for 30 minutes to depress solubility and maximize crystal yield.
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold MeOH to remove mother liquor residues[2].
Drying & Validation: Dry the crystals under high vacuum. Self-Validation: Confirm purity via melting point analysis (ensure a sharp, narrow range) and 1H-NMR (check for the disappearance of impurity peaks in the aromatic region).
Best for: Highly impure crude material or when dealing with stubborn co-precipitating impurities.
Primary Dissolution: Dissolve the crude material in a minimal amount of hot CHCl3. Chloroform disrupts strong intermolecular forces, ensuring total dissolution of the nitroaniline and organic impurities[3].
Anti-Solvent Addition: Bring the solution to a gentle reflux. Slowly add hot MeOH dropwise until the solution just becomes turbid (reaching the cloud point).
Clarification: Add just enough hot CHCl3 (1-2 drops) to clear the turbidity, resulting in a saturated solution exactly at the boiling point.
Crystallization & Isolation: Follow steps 3-5 from Protocol A.
Rigorous Drying & Validation: Self-Validation: It is critical to dry the final product under high vacuum at 40°C for at least 12 hours, as CHCl3 can easily become trapped within the crystal lattice. Verify the absolute absence of the CHCl3 peak (δ 7.26 ppm) via 1H-NMR in CDCl3[3].
Process Workflows & Logical Diagrams
Caption: Step-by-step workflow for the recrystallization of 2-Chloro-N-methyl-6-nitroaniline.
Caption: Troubleshooting logic tree for resolving "oiling out" during recrystallization.
References
Title: Chemistry—A European Journal (2015) - Supporting Information (Solvent purification of 2-Chloro-N-methyl-6-nitroaniline)
Technical Support Center: Troubleshooting Low Purity in 2-Chloro-N-methyl-6-nitroaniline Isolation
This technical guide is designed for researchers, scientists, and drug development professionals encountering purity challenges during the isolation of 2-Chloro-N-methyl-6-nitroaniline. As a crucial intermediate in vario...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is designed for researchers, scientists, and drug development professionals encountering purity challenges during the isolation of 2-Chloro-N-methyl-6-nitroaniline. As a crucial intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the quality of the final product. This document provides a structured approach to troubleshooting, offering field-proven insights and detailed protocols to enhance the purity of your isolated compound.
Troubleshooting Guide: A Question-and-Answer Approach
Low purity in the final product can often be traced back to incomplete reactions, side reactions, or suboptimal purification procedures. Below are common issues and their corresponding solutions.
Q1: My final product has a lower-than-expected melting point and appears discolored (e.g., brownish or oily). What are the likely impurities?
A1: A depressed and broad melting point, along with discoloration, strongly suggests the presence of impurities. The most common culprits in the synthesis of 2-Chloro-N-methyl-6-nitroaniline include:
Positional Isomers: The nitration of chloro-N-methylaniline can lead to the formation of other isomers, such as 2-Chloro-N-methyl-4-nitroaniline or 4-Chloro-N-methyl-2-nitroaniline. The directing effects of the chloro and N-methyl groups can lead to a mixture of products if reaction conditions are not precisely controlled.
Unreacted Starting Materials: Incomplete nitration or methylation will leave residual starting materials in your crude product.
Dinitrated Byproducts: Under harsh nitrating conditions, dinitration of the aromatic ring can occur, leading to highly colored impurities.
Residual Solvents and Reagents: Inadequate drying or washing can leave residual solvents or reaction reagents trapped in the crystal lattice.
The presence of these impurities disrupts the crystal lattice of the desired product, resulting in a lower melting point and often a darker color.
Q2: I've identified the presence of isomeric impurities through TLC and HPLC analysis. How can I improve the regioselectivity of my nitration reaction?
A2: Achieving high regioselectivity is key to minimizing isomeric impurities. Consider the following factors:
Nitrating Agent: The choice of nitrating agent can significantly influence the isomer distribution. While a standard mixed acid (HNO₃/H₂SO₄) nitration is common, its strength can sometimes lead to a loss of selectivity and the formation of byproducts.
Reaction Temperature: Nitration reactions are highly exothermic. Maintaining a low and consistent temperature (typically between 0-10 °C) is critical. Even minor temperature fluctuations can lead to the formation of undesired isomers and dinitrated products.
Rate of Addition: A slow, dropwise addition of the nitrating agent to the substrate ensures that the reaction remains controlled and minimizes localized overheating, which can favor the formation of thermodynamic byproducts.
Q3: My crude product seems to be contaminated with a significant amount of a more polar byproduct. What is a robust method to purify my 2-Chloro-N-methyl-6-nitroaniline?
A3: Recrystallization is the most effective and widely used technique for purifying solid organic compounds.[1] For 2-Chloro-N-methyl-6-nitroaniline, a well-chosen solvent system is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.
Methanol is often a suitable solvent for the recrystallization of nitroanilines.[1][2] If a single solvent does not provide adequate separation, a two-solvent system, such as ethanol-water or hexane-ethyl acetate, can be employed.[1]
For highly impure samples or when isomeric impurities are difficult to remove by recrystallization alone, column chromatography is a more powerful, albeit more labor-intensive, alternative.[1]
Potential Root Causes and Solutions for Low Purity
The following table summarizes common issues, their potential causes, and recommended corrective actions to improve the purity of 2-Chloro-N-methyl-6-nitroaniline.
Observed Issue
Potential Root Cause(s)
Recommended Analytical Technique(s)
Corrective Action(s)
Low Yield and Purity
Incomplete reaction; formation of multiple byproducts.
Optimize reaction conditions (temperature, stoichiometry, reaction time). Consider a different synthetic route if necessary.
Discoloration (Yellow to Brown)
Presence of nitrated or oxidized impurities.
UV-Vis Spectroscopy, HPLC-UV
Treat the solution with activated charcoal during recrystallization.[1] Ensure the reaction is carried out under an inert atmosphere if susceptible to oxidation.
Oily Product or Difficulty Crystallizing
High concentration of impurities; residual solvent.
NMR Spectroscopy, GC-MS
Perform multiple recrystallizations.[1] Ensure the product is thoroughly dried under vacuum.
Broad Melting Point Range
Presence of a mixture of isomers or other impurities.
DSC (Differential Scanning Calorimetry), HPLC
Improve purification by repeat recrystallization or column chromatography.[1]
Standard Operating Procedure for Recrystallization
This protocol provides a detailed methodology for the purification of 2-Chloro-N-methyl-6-nitroaniline by recrystallization from methanol.
1. Dissolution:
Place the crude 2-Chloro-N-methyl-6-nitroaniline in an Erlenmeyer flask.
In a fume hood, add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]
2. Hot Filtration (if necessary):
If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1] This step is crucial to remove any particulate matter.
3. Crystallization:
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will prevent rapid solvent evaporation.[1]
Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.[1]
4. Isolation:
Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
5. Washing:
Wash the crystals with a small amount of ice-cold methanol to remove any soluble impurities adhering to the crystal surface.[1]
6. Drying:
Allow the crystals to dry completely on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Workflow for Low Purity Isolation
The following diagram outlines a logical workflow for diagnosing and resolving purity issues during the isolation of 2-Chloro-N-methyl-6-nitroaniline.
Caption: Troubleshooting workflow for low purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to assess the purity of 2-Chloro-N-methyl-6-nitroaniline?A1: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary analytical techniques for the separation and quantification of impurities.[4] HPLC is often preferred for its ability to separate non-volatile and thermally labile compounds, while GC is excellent for volatile impurities.[4][5] For structural elucidation of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4]
Q2: Can I use a solvent other than methanol for recrystallization?A2: Yes, the choice of solvent is critical and can be tailored to the specific impurity profile. Ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane could also be effective.[1] The ideal solvent should be selected based on solubility trials to achieve the best balance of recovery and purity.
Q3: My product is still impure after one recrystallization. What should I do?A3: A second recrystallization can often significantly improve purity.[1] If repeated recrystallizations do not yield a product of the desired purity, it may be necessary to employ a more selective purification technique such as column chromatography.
Q4: How can I remove colored impurities that persist after recrystallization?A4: Treating the hot, dissolved solution with a small amount of activated charcoal before the hot filtration step can effectively adsorb many colored impurities.[1] It is important to use the minimum amount of charcoal necessary, as it can also adsorb the desired product, leading to a lower yield.[1]
References
Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
Asian Journal of Pharmaceutical Analysis. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Available at: [Link]
Reddit. (2019, December 18). Recrystallization with two solvents. Available at: [Link]
ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline | Request PDF. Available at: [Link]
MDPI. (2023, September 5). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Available at: [Link]
Technical Support Center: Optimizing Temperature for N-Alkylation of Chloro-nitroanilines
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the N-alkylation of chloro-nitroanilines. The focus is on optimizing...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the N-alkylation of chloro-nitroanilines. The focus is on optimizing reaction temperature to maximize yield and minimize side products.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in the N-alkylation of chloro-nitroanilines?
Temperature is a crucial parameter because it directly influences the reaction rate, selectivity, and the formation of potential byproducts. Chloro-nitroanilines are challenging substrates due to the electron-withdrawing effects of both the nitro (-NO₂) and chloro (-Cl) groups, which significantly reduce the nucleophilicity of the amino group (-NH₂).[1] Consequently, these reactions often require elevated temperatures to proceed at a reasonable rate.[1][2] However, excessively high temperatures can lead to undesirable side reactions.[2][3]
Q2: What is the typical temperature range for these reactions?
A common temperature range for the N-alkylation of chloro-nitroanilines is between 80°C and 140°C.[1][2] The optimal temperature will depend on several factors, including the specific chloro-nitroaniline isomer, the reactivity of the alkylating agent, the choice of solvent, and the base used.[1] For instance, reactions with less reactive alkylating agents may require temperatures at the higher end of this range.[1]
Q3: How do the positions of the chloro and nitro groups affect the required reaction temperature?
The relative positions of the chloro and nitro groups significantly impact the electronic properties of the aniline ring and, therefore, the reactivity of the amino group. For example, in 2-nitroaniline, the ortho-nitro group's strong electron-withdrawing nature makes the amino group less basic and nucleophilic, often necessitating more forceful reaction conditions, such as higher temperatures or stronger bases.[1]
Q4: What are the most common side reactions I should be aware of when optimizing temperature?
The primary side reactions of concern are:
N,N-dialkylation: The mono-alkylated product is often more nucleophilic than the starting aniline, leading to a second alkylation.[3] This is more prevalent at higher temperatures and with a high concentration of the alkylating agent.[3][4]
C-alkylation: At very high temperatures, alkylation can occur on the aromatic ring, especially at the ortho and para positions relative to the amino group.[3]
Decomposition: Both the starting materials and products can decompose at excessively high temperatures, leading to the formation of colored impurities.[2][3]
Elimination: If using secondary or tertiary alkyl halides as alkylating agents, higher temperatures can favor elimination reactions to form alkenes.[1]
Optimizing Reaction Temperature: A Deeper Dive
The selection of an optimal temperature is a balancing act between achieving a sufficient reaction rate and maintaining selectivity. The following table summarizes the general effects of temperature on the N-alkylation of chloro-nitroanilines:
Temperature Range
Expected Outcome
Potential Issues
Low (e.g., < 80°C)
Slow or no reaction.
Incomplete conversion, long reaction times.
Moderate (e.g., 80-120°C)
Generally optimal for mono-alkylation.
May still be slow for less reactive substrates.
High (e.g., > 120°C)
Faster reaction rates.
Increased risk of N,N-dialkylation, C-alkylation, and decomposition.[1][2][3]
It is often beneficial to start with a temperature in the moderate range (e.g., 100°C) and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Formation
Q: I've set up my reaction at 100°C, but after several hours, my TLC shows only starting material. What should I do?
A: This is a common issue stemming from the low reactivity of the chloro-nitroaniline.[1] Here is a systematic approach to troubleshoot this problem:
Gradually Increase Temperature: The most direct solution is to incrementally increase the reaction temperature. Raise the temperature by 10-20°C and continue to monitor the reaction. A higher-boiling solvent like DMF, DMSO, or toluene may be necessary to reach the required temperature.[1]
Verify Base Strength: A weak base may not be sufficient to facilitate the reaction. Consider switching to a stronger base such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH).[1]
Check Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF or DMSO are generally preferred as they can stabilize charged intermediates and do not reduce the nucleophilicity of the amine through hydrogen bonding.[1][5] Ensure your solvent is anhydrous, as water can inhibit the reaction.[5]
Confirm Reagent Purity: Ensure your chloro-nitroaniline and alkylating agent are pure and that the alkylating agent has not degraded.
Issue 2: Formation of Multiple Products
Q: My TLC plate shows the formation of my desired product, but also a significant, less polar spot that I suspect is the N,N-dialkylated byproduct. How can I improve selectivity for mono-alkylation?
A: The formation of multiple products, particularly the N,N-dialkylated species, is a classic challenge in aniline alkylation.[1][3] Here’s how to address it:
Lower the Reaction Temperature: Higher temperatures can increase the rate of the second alkylation. Try reducing the temperature by 10-20°C.[3] This may require a longer reaction time, but can significantly improve selectivity.
Adjust Stoichiometry: Use an excess of the chloro-nitroaniline relative to the alkylating agent (e.g., 1.5 to 3 equivalents of aniline).[1][4] This increases the probability of the alkylating agent reacting with the more abundant starting material.
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period can help maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation.[4]
Monitor and Stop the Reaction: Closely monitor the reaction by TLC or HPLC. Stop the reaction when the formation of the desired mono-alkylated product is maximized, even if some starting material remains.[4]
The following diagram illustrates a logical workflow for troubleshooting common issues in the N-alkylation of chloro-nitroanilines:
removing unreacted starting material from 2-Chloro-N-methyl-6-nitroaniline
Welcome to the Technical Support Center for the synthesis and purification of 2-Chloro-N-methyl-6-nitroaniline . As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochem...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of 2-Chloro-N-methyl-6-nitroaniline . As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical challenges associated with isolating this heavily deactivated, sterically hindered secondary amine.
This center bypasses generic advice, focusing strictly on the causality of molecular interactions to provide field-proven, self-validating troubleshooting workflows.
Part 1: Mechanistic Overview & Causality
The persistence of unreacted starting material during the synthesis of 2-chloro-N-methyl-6-nitroaniline depends entirely on your chosen synthetic pathway. The two most common routes present distinct purification challenges due to the electronic and steric nature of the substituents:
Route A (Nucleophilic Aromatic Substitution - SNAr): This route involves the reaction of 1-chloro-2-fluoro-3-nitrobenzene with methylamine[1]. The highly electronegative fluorine atom is activated by the ortho-nitro group, making it an excellent leaving group. However, incomplete conversion leaves behind a highly lipophilic, neutral starting material.
Route B (Direct N-Methylation): This route utilizes 2-chloro-6-nitroaniline as the starting material. Because the primary amine is flanked by electron-withdrawing chloro and nitro groups, its nucleophilicity is severely dampened. This often necessitates harsh methylating conditions, leading to incomplete reactions and a mixture of primary (starting material) and secondary (product) amines.
The Causality of Purification Failure: Standard aqueous acid-base extraction (e.g., using 1M HCl) will universally fail for Route B. The conjugate acids of both 2-chloro-6-nitroaniline and 2-chloro-N-methyl-6-nitroaniline have pKa values near or below zero. They will not protonate in standard dilute aqueous acids and will remain entirely in the organic phase. Purification must therefore rely on orthogonal properties: differential lipophilicity (chromatography) or chemoselective covalent scavenging.
Part 2: Physicochemical Data Summary
To exploit the differences between your starting materials and your product, you must first understand their physical baselines.
Use the following decision tree to select the optimal purification strategy based on your synthetic route and scale.
Decision matrix for the purification of 2-Chloro-N-methyl-6-nitroaniline based on synthesis route.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Chromatographic Separation (Optimized for Route A)
Because 1-chloro-2-fluoro-3-nitrobenzene is a neutral, highly lipophilic liquid[2][3], it separates cleanly from the secondary amine product on silica gel.
Step 1: Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of dichloromethane (DCM). Do not use polar solvents like methanol, as they will cause band tailing.
Step 2: Column Packing: Prepare a slurry of standard silica gel (40-63 µm) in 100% hexanes.
Step 3: Gradient Elution: Load the sample and begin elution with 100% hexanes to flush out the unreacted 1-chloro-2-fluoro-3-nitrobenzene (which runs near the solvent front). Gradually increase polarity to 90:10 Hexanes/Ethyl Acetate to elute the 2-chloro-N-methyl-6-nitroaniline.
Step 4: Built-in Validation: Spot fractions on a TLC plate. The fluorinated starting material is UV-active but does not stain well with ninhydrin. The product will appear as a distinct yellow/orange spot under visible light and will have an Rf of ~0.35 in 90:10 Hexanes/EtOAc.
Protocol 2: Chemoselective Resin Scavenging (Optimized for Route B)
When separating the primary amine (2-chloro-6-nitroaniline)[4][5] from the secondary amine product, chromatography can be tedious due to similar Rf values caused by intramolecular hydrogen bonding. Chemical scavenging exploits steric hindrance instead of polarity.
Step 1: Resin Swelling: Suspend 3–5 equivalents (relative to the calculated unreacted primary amine) of polymer-bound isocyanate resin in anhydrous tetrahydrofuran (THF) for 15 minutes.
Step 2: Covalent Capture: Add the crude mixture to the resin suspension. Agitate gently on an orbital shaker at room temperature for 6 hours. Causality: The less hindered primary amine reacts with the isocyanate to form a robust, resin-bound urea. The secondary amine product is sterically blocked by the N-methyl group, the ortho-chloro group, and the ortho-nitro group, preventing it from reacting.
Step 3: Built-in Validation (LC-MS): Before filtering, extract a 50 µL aliquot of the supernatant, dilute in acetonitrile, and run a rapid LC-MS. Confirm the complete disappearance of the primary amine mass peak (M+H ~173). If present, add 1 more equivalent of resin and agitate for 2 hours.
Step 4: Isolation: Filter the mixture through a fritted glass funnel. Wash the resin cake twice with THF. Evaporate the combined filtrates under reduced pressure to yield the pure secondary amine.
Part 5: Troubleshooting FAQs
Q: I attempted to remove unreacted 2-chloro-6-nitroaniline using a 1M HCl wash, but both the starting material and the product remained in the organic layer. Why?A: This is a classic pKa failure. The basicity of the amine nitrogen in 2-chloro-6-nitroaniline is drastically reduced by the inductive electron withdrawal of the ortho-chloro group and the strong resonance electron withdrawal of the ortho-nitro group. The pKa of its conjugate acid is negative. Therefore, 1M HCl (pH ~0) is insufficiently acidic to protonate the amine. To force protonation, you would need dangerously concentrated acids (e.g., >6M HCl), which risks degrading your compound. Stick to chromatography or chemoselective scavenging.
Q: For the SNAr route, why is 1-chloro-2-fluoro-3-nitrobenzene difficult to remove under high vacuum?A: While 1-chloro-2-fluoro-3-nitrobenzene is a low-melting solid/liquid with a boiling point of ~106 °C at 5 Torr[2][3], its vapor pressure at standard ambient room temperature (20-25 °C) is not high enough for rapid evaporation on a standard rotary evaporator. Attempting to heat the water bath >60 °C under high vacuum to drive it off can lead to thermal degradation of your target secondary amine.
Q: My TLC shows the primary amine (SM) and secondary amine (Product) running almost together. How is this possible if secondary amines are usually more polar?A: In 2-chloro-6-nitroaniline, the primary amine acts as a strong hydrogen-bond donor, often forming an intramolecular hydrogen bond with the adjacent nitro group. When you methylate it to form 2-chloro-N-methyl-6-nitroaniline, you remove one of these H-bond donors and increase the steric bulk around the nitrogen. This complex interplay of disrupted hydrogen bonding and added lipophilicity (the methyl group) often results in the secondary amine having an Rf very similar to the primary amine on normal-phase silica. This is exactly why Protocol 2 (Resin Scavenging) is recommended for Route B.
Technical Support Center: Stability of 2-Chloro-N-methyl-6-nitroaniline
Guide for Researchers and Drug Development Professionals This guide provides in-depth technical support for researchers working with 2-Chloro-N-methyl-6-nitroaniline, focusing on its stability under acidic conditions. It...
Author: BenchChem Technical Support Team. Date: March 2026
Guide for Researchers and Drug Development Professionals
This guide provides in-depth technical support for researchers working with 2-Chloro-N-methyl-6-nitroaniline, focusing on its stability under acidic conditions. It is designed to help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results through robust, scientifically grounded protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Chloro-N-methyl-6-nitroaniline, particularly in acidic environments?
A1: Based on its chemical structure, 2-Chloro-N-methyl-6-nitroaniline is susceptible to degradation under various stress conditions. Aromatic nitro compounds can be sensitive to light, and the aniline functional group introduces potential reactivity.[1] Specifically under acidic conditions, the primary concern is acid-catalyzed hydrolysis. While the N-methyl and chloro groups offer some steric hindrance, the molecule's core structure suggests potential for degradation, which must be experimentally verified. Structurally related nitroanilines are known to be incompatible with strong acids.[2][3][4]
Q2: What are the likely degradation pathways for this compound under acidic stress?
A2: The most probable degradation pathway under acidic conditions is the hydrolysis of the amine functional group, although this is generally less common than other reactions for anilines. A more significant concern is the potential for reactions involving the nitro group, especially under harsh acidic and elevated temperature conditions. It's also plausible that the chloro-group could be susceptible to nucleophilic substitution, or that complex condensation reactions could occur. Forced degradation studies are essential to definitively identify these pathways.[1][5]
Q3: My unstressed control sample of 2-Chloro-N-methyl-6-nitroaniline shows some degradation. What could be the cause?
A3: If your control sample is degrading, it points to inherent instability under your storage or handling conditions, separate from the applied acidic stress. Consider the following:
Photodegradation: Aromatic nitro compounds are often light-sensitive.[1] Ensure samples are stored in amber vials or protected from light.[6]
Thermal Degradation: Although you may be running your stress study at an elevated temperature, check the storage temperature of your stock solutions and solid material. Recommended storage is often in a cool, dark place.[7]
Oxidative Degradation: The compound may be sensitive to air.[3] Consider preparing solutions fresh and blanketing with an inert gas like nitrogen or argon if high purity is critical.
Troubleshooting Experimental Issues
Issue 1: I'm not seeing significant degradation of 2-Chloro-N-methyl-6-nitroaniline even under harsh acidic conditions (e.g., 1M HCl at 80°C for 24 hours).
This suggests the compound is relatively stable under the tested conditions. Here's how to troubleshoot and confirm this:
Increase Stressor Severity: The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure the analytical method is stability-indicating.[8] If you observe incomplete degradation, you can incrementally increase the stress.[5]
Increase Acid Concentration: Move from 1M HCl to a higher concentration, but be mindful of the limitations of your analytical column.
Extend Exposure Time: Increase the study duration, taking time points at 48, 72, or even 96 hours.
Elevate Temperature: Increase the temperature in controlled increments (e.g., to 90°C), but be cautious of approaching the solvent's boiling point.[5]
Confirm Compound Solubility: Ensure the compound is fully dissolved in the reaction mixture. Poor solubility will prevent uniform exposure to the acid, leading to artificially low degradation levels.[5]
Issue 2: My HPLC analysis shows a poor mass balance after the degradation study. The peak for the parent compound decreases, but I don't see corresponding degradant peaks.
A poor mass balance is a common issue in degradation studies and can be caused by several factors:[5]
Formation of Non-Chromophoric Degradants: The degradation products may lack a UV-absorbing chromophore, making them invisible to a standard HPLC-UV detector.
Solution: Employ a universal detector like a Mass Spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) to identify compounds that do not absorb UV light.[5]
Precipitation of Degradants: Degradation products may be insoluble in the mobile phase or the neutralized sample matrix, causing them to precipitate out of the solution before analysis.
Solution: Visually inspect your samples for any precipitate. If observed, try altering the diluent or mobile phase composition to improve solubility.
Formation of Volatile Degradants: The degradation process might produce volatile compounds that are lost during sample handling or heating.
Solution: This is more challenging to detect. Headspace GC-MS analysis of the sample vial could be used to identify volatile products.
Experimental Protocol: Forced Degradation under Acidic Conditions
This protocol outlines a systematic approach to evaluating the stability of 2-Chloro-N-methyl-6-nitroaniline in an acidic environment, consistent with ICH guidelines for forced degradation studies.[8]
Workflow Overview
Caption: Workflow for Acidic Forced Degradation Study.
Step-by-Step Methodology
Preparation of Solutions:
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Chloro-N-methyl-6-nitroaniline in 10 mL of a suitable organic solvent like acetonitrile or methanol. HPLC-grade solvents are required.
Acidic Solution: Prepare a 1 M solution of hydrochloric acid (HCl) in water.
Basic Solution: Prepare a 1 M solution of sodium hydroxide (NaOH) in water for neutralization.
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of water (instead of HCl).
Stress Condition Application:
In a sealed, amber glass vial, mix 1 mL of the 2-Chloro-N-methyl-6-nitroaniline stock solution with 1 mL of 1 M HCl.
Place the vial in a controlled temperature environment (e.g., a water bath or oven) set to 60°C. Also, place the control sample in the same environment.
Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 8, and 24 hours). The T=0 sample should be taken immediately after mixing and before heating.
Sample Quenching and Preparation for Analysis:
Immediately after withdrawal, neutralize each aliquot with an equimolar amount of 1 M NaOH (e.g., 100 µL of sample with 100 µL of 1 M NaOH). This step is crucial to stop the degradation reaction and protect the HPLC column.
Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the initial mobile phase composition.
HPLC Analysis:
Analyze the stressed samples, the T=0 sample, and the control sample using a validated stability-indicating HPLC method.
A common starting point for analysis of nitroanilines is a reversed-phase C18 column with a mobile phase of acetonitrile and water or a suitable buffer.[9][10]
Data Analysis and Interpretation
Calculate the percentage of degradation: Compare the peak area of 2-Chloro-N-methyl-6-nitroaniline in the stressed samples to the T=0 sample.
Assess Mass Balance: Sum the peak area of the parent compound and all degradation products and compare it to the initial peak area of the parent compound. A good mass balance is typically between 95-105%.
Identify Degradants: Use LC-MS to obtain mass information for the new peaks observed in the chromatogram to propose structures for the degradation products.
Analytical Method Considerations
A robust, stability-indicating analytical method is the cornerstone of any degradation study.[6][8]
Parameter
Recommended Starting Conditions
Rationale & Troubleshooting
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention and separation for many aromatic compounds. If peaks are poorly resolved, consider a different stationary phase or a smaller particle size column (UPLC).
Mobile Phase
A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Phosphoric acid helps to achieve sharp peak shapes for amine-containing compounds.[10] For MS compatibility, replace with 0.1% formic acid.
Elution
Gradient: 10% B to 90% B over 20 min
A gradient elution is recommended to ensure that both the parent compound and any potentially more or less polar degradants are eluted and resolved.[1]
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column. Adjust as needed based on column dimensions and system pressure.
Detection
UV at 254 nm or Diode Array Detector (DAD)
254 nm is a common wavelength for aromatic compounds. A DAD allows for the monitoring of multiple wavelengths and can help in peak purity assessment.
Injection Volume
10 µL
Adjust based on sample concentration and detector sensitivity.
Potential Degradation Pathways Visualization
The following diagram illustrates hypothetical degradation pathways for 2-Chloro-N-methyl-6-nitroaniline under strong acidic conditions. Experimental data from LC-MS would be required for confirmation.
Benchchem. (n.d.). Technical Support Center: N-(2-Ethoxyethyl)-2-nitroaniline Degradation Studies. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTy7HgFyAcZ5J8ZBzdxEINlMT_jvy84PwjQ3IjQx7DptBMLDcPSXEl86I32NOrR7CD8olzcHyYt5Md_mvWuquuYfT3EiOfYqYm_aTK6NGNzvFb765pLF4Tl90bZN6zrF8R_HnW3c1DVTmg_xkXNWEqwSPp9qab-_XySssoWL_lB4A5NGscDm5isTSnndgERbXl5dkXyvdeoFDhXJQoGiJhMRJOy92dYWA=]
Benchchem. (n.d.). Preventing degradation of 2-(2-Hydroxyethoxy)-4-nitroaniline during storage. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBjIOVguLL0mvzOAr6rcWs71qU3xAX7EqkZi51dH6_z6_ljCZbTLX3g8BIMfMregLupmp3BPteR4c8yVZpQ0CF056C4VqLijw2QXiuCCKpwTPIkblKL1iLT1aa4l0BDMIkJe8FUULQk1Y1DFC1s_KpXd-5eVonY1-KhGaqwTYluPStaf9L6aNJFgmykfOM-almRAQI1VFNvs827Qu4fCDMpYCAbb6K]
Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-Chloro-6-nitrophenyl)methanamine. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDlV-2h6BnyF9AlRRRPnSeFhWBjAAQ2tUEQF_J_51lxahhbiD-VeONYv7l3kEYBvga8R7Esed02VRiEDosJS26xGEBFM_ANa1MFgJ_7_koFRS_R7K3m-80_tW2cyg5zgHDQ-E4PrAsNqqcmBlWKv1dWN3i8MPCyIqyVblLzDmsUeSRmzF_U1HjEh0TeNaJwIGyqTNcutbbW7Gg4-C9oCC0sobDQfpMpJFzLaSA_Y0hY3EOp1fnXBKEV5OXCyznFjvjoAQCAW8mS58Eef_rjFHWgSGmEdd87b4=]
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass Laboratories website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtAWNqquLWIdXn2vcaOiM2Qg54lGR0UQtMpPCJYMDVTGHHtJwg-d0wf5MfxWQZ_aSfiyfuw_pDjJ79C0bDlM2SsWI3s22FN_Op5rLjhGHkEtzRFa8M-Hes34FT1ROaDyJgdYTAxz5fwe5BfIdCBg3DqVDm6ria8-gx]
Guidechem. (n.d.). 2-Methyl-6-nitroaniline 570-24-1 wiki. Retrieved from Guidechem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBTB12bY44QvFKfKb-8XXwPRBidzi30IYk2sqfqB9ouA9rzJReTMb-XNgsQ1_5Cq8de7jC_fGpGDg8J7_VyWxDbV0cFHi8KNYs0CtBUEi7fvm245o4LPWIAZWLOz2-giO1vaFgf7XTNoAnm7dhw1M-gBFV2Eb1pBqCAy0biYxOCFyS_6VL9g==]
MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from MedCrave online website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7T5LyoVarQijB8NT2q0N4WSWhiza5S0qc_3kJQQfW7x4mpfG1DGKKVzIivOtiX0FaUaUON-n-SdOnv_C6LWVSEdgUwuJ7wrACWYZmx-8EsI7gbXGfkAD-va-BdiPiJcPdAduNjWK37znCF6Zd]
SIELC Technologies. (2018, February 19). Separation of 2-Methyl-6-nitroaniline on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOQ5wPKv4TmGFRGX3H7GQ_HUhBcQnrqDrJSY3FqmOEdhfu_vQ2-g4H4T1lwxmKDGVSIoCx2pXfEyfxBBWt7MPlhYTwzvb_VRPsDH0aVtgux0aAlYHwWXFl9hYlfgUTm0ZEXZayvsJw3A6ca2HjjN84En0dEvjhMUUWdfBB7AhbUMY55O0V5EjJd_VpaMI=]
ChemicalBook. (2024, November 12). 2-chloro-6-methyl aniline: uses and synthesis. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG69Of1XFAtmbDQakzLPHQIuQVjuy36E-ZEINDl-gZ8AHSJDoj4ngjSMIDKhrIViQXPoGkNpBnL2D0yXeMjIWIRFzwqc51fwvO_gV6iU8PRTpuvaLogtYGEU-6KjgKm-BYbQlRuLO41L1NZVR49HQZ_jZXKbw37trYWdNfR19f4-T1xRhsfHEzAQ8kRgMBrLM4=]
ECHEMI. (n.d.). 2-Methyl-6-nitroaniline SDS, 570-24-1 Safety Data Sheets. Retrieved from ECHEMI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXTdU9dnjJAi3Q3SyIwWPTMOfFuEeyLuwRCv6dtmDvZ7e2454Sc9QpHRPCh3_93fiiUCcTR6QyUgtm4YlC0KqBLvMjNlNDnsFnpY8e0I5L81H9LAjastgnLpfQ1Af8BvZbCG3R7ZbUd5ydoPrCdDyfz6ppiFRiHLyHdKxxmdPbpw==]
Thermofisher.com. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Retrieved from Thermofisher.com website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPozG0A5siw44qOmzZZe0DkIbRUHx310yQjntl2XgPwr5FRVF3cgxnLYD9v9n4W_N44K5vp8sZ3pQJBbgXuyXfQGdbKmCZT1E0i_aeeCedtw651RD_4VJGUGQo8-CVV0GtI4HKetWqZkoibdDeaVAySWk8RGpgEou_WPDfjlvSF5fmlw7Kl3dJeBCfQ7q89uS6yiJxJG_7rgxZ82k2wzfZM5FqxNBN-tP6PqV7A66PIifMPlzufGewCHPxjtw=]
Sigma-Aldrich. (n.d.). 2-Chloro-6-nitroaniline | 769-11-9. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ02-YITtwoGEgVScVefvlSs9tL-GjlmBYNftsit45L7stMViaHMu858ea1WtuaSOUtOAB-a817gCKzyqDi9CeAii0seW7V4obr-HC-YAs4oThDVGXG08FRtZn3o6_zZO5G6fInvZE1pF5nCLN3ORFr0lj9YAGzOwC3Gq7NbNCpM71lNBo7OEA]
PubChem. (n.d.). 2-Methyl-6-nitroaniline. Retrieved from PubChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa52GPdmslF1QrzO_phuhF1cvEI9TKDB_BV-uZoa9WrOzWri0isuwXX5YI8pn99VW-dtem7R_bVXWtc6sBxgVwKDVZL_CnZBfDwbmtuGM8JFTR6FWwKTK7vD3Rnxt62FpgljCgwUOn7lUSxq9y6dpYZGKUiWcoB4lDVs3y]
Vibrant Pharma Inc. (n.d.). 2-Chloro-N,N-diethyl-6-nitroaniline. Retrieved from Vibrant Pharma Inc. website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvngEvH7rWlsY-1IkH7GPLRKAhm3z4lt2-oRsD52R4h5r_OjAvJo0f0eWqP55cVis9mr3kmvB_7h91NAkj16fwGmmk-qb0_2pS00fvFXHLhM0z_86HpQyMgZ-g5R-6tHgClhCxbbTNb2SWB5e9bLTBMRhFpnEnGtp3blPNjS53Vw==]
Part 1: Methodology Comparison for Regioisomer Differentiation
As a Senior Application Scientist, I frequently encounter the analytical challenge of verifying polysubstituted aromatic building blocks. 2-Chloro-N-methyl-6-nitroaniline (CAS: 75438-12-9) is a prime example[1].
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical challenge of verifying polysubstituted aromatic building blocks. 2-Chloro-N-methyl-6-nitroaniline (CAS: 75438-12-9) is a prime example[1]. Commonly synthesized via the nucleophilic aromatic substitution (SNAr) of 1-chloro-2-fluoro-3-nitrobenzene with methylamine[2], the primary bottleneck in its production is confirming absolute regiochemistry.
Standard predictive models often fail with this molecule due to severe steric hindrance and intramolecular interactions. To establish a robust, self-validating analytical standard, this guide objectively compares routine 1D 1H-NMR against alternative methodologies and provides a comprehensive framework for its structural elucidation.
When differentiating 2-Chloro-N-methyl-6-nitroaniline from its regioisomers (e.g., 4-chloro or 3-chloro variants), analytical workflows must be evaluated on their ability to resolve spatial atom connectivity.
Table 1: Performance Matrix for Structural Verification
Methodology
Regioisomer Differentiation
Turnaround Time
Data Output
Primary Constraint
1D 1H-NMR (400 MHz)
Moderate (relies on J-coupling)
< 5 minutes
Chemical shifts, integrals, J-values
Ambiguous if aromatic multiplets overlap.
2D NMR Suite (COSY/HMBC)
Absolute (C-H connectivity)
1 - 2 hours
Through-bond correlations
Requires higher sample concentration and instrument time.
LC-MS/MS (ESI+)
Poor (isomers share exact m/z)
< 10 minutes
Molecular weight, fragmentation
Cannot assign regiochemistry without authentic standards.
While LC-MS is excellent for confirming the mass of commercially available standards, 1D 1H-NMR remains the frontline tool. However, it must be executed with strict self-validating protocols to ensure the aromatic spin systems are perfectly resolved.
Part 2: Self-Validating NMR Acquisition Protocol
To prevent misassignment due to poor spectral resolution, the following protocol builds internal validation checks into the sample preparation and acquisition phases.
Step 1: Solvent Selection & Preparation
Dissolve 15 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ is selected over protic solvents (like Methanol-d₄) to prevent deuterium exchange with the N-H proton. This preserves the critical N-H to N-CH₃ J-coupling. TMS acts as the internal zero-point reference to eliminate chemical shift drift caused by concentration or temperature variations.
Step 2: Tuning, Matching, and Shimming (The Validation Check)
Insert the sample into the 400 MHz spectrometer and lock onto the deuterium frequency of CDCl₃.
Self-Validation: Before acquiring the full spectrum, perform a 1-scan dummy acquisition. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, you must re-shim the Z1 and Z2 gradients. Proceeding with poor magnetic homogeneity will artificially broaden the aromatic multiplets, destroying the resolution needed to identify the AMX spin system.
Step 3: Acquisition Parameters
Set the relaxation delay (D1) to 2.0 seconds and the pulse angle to 30°. Acquire 16 to 32 scans.
Causality: A D1 of 2.0s ensures complete longitudinal relaxation (T1) of the sterically hindered aromatic protons, guaranteeing that the integration ratios remain strictly quantitative (1:1:1 for H3:H4:H5).
Step 4: Processing
Apply zero-filling to 64k data points and an exponential window function with a Line Broadening (LB) of 0.3 Hz. Phase and baseline correct manually to ensure accurate integration.
Part 3: In-Depth 1H-NMR Interpretation & Causality
The 1H-NMR spectrum of 2-Chloro-N-methyl-6-nitroaniline is defined by a classic AMX spin system on the aromatic ring and a distinct aliphatic region. Standard empirical prediction software often miscalculates this molecule because it assumes a planar conformation.
In reality, the severe steric bulk of the ortho-chloro and ortho-nitro groups forces the N-methylamino moiety out of coplanarity, significantly reducing its resonance donation (+M effect) into the ring. Furthermore, the N-H proton forms a rigid intramolecular hydrogen bond with the adjacent nitro group.
Deshielded by the adjacent nitrogen; split by the N-H proton.
N-H
> 7.50 ppm
Broad Quartet (br q)
1H
J = 5.0
Extreme downfield shift due to rigid intramolecular H-bonding with the C6 -NO₂ group. Broadened by 14N quadrupolar relaxation.
H4 (C4)
~6.90 ppm
Triplet (t)
1H
J = 8.0
Most upfield aromatic proton; it is meta to both the electron-withdrawing Cl and NO₂ groups, minimizing their deshielding effects.
H3 (C3)
~7.45 ppm
Doublet of doublets (dd)
1H
J = 8.0, 1.5
Deshielded by the inductive (-I) effect of the ortho-Cl. Exhibits ortho coupling to H4 and meta coupling to H5.
H5 (C5)
~7.95 ppm
Doublet of doublets (dd)
1H
J = 8.0, 1.5
Most downfield proton; heavily deshielded by both the magnetic anisotropy and strong resonance withdrawal (-M) of the ortho-NO₂ group.
Expert Insight: If the N-H and N-CH₃ signals appear as singlets rather than a coupled quartet/doublet, it indicates rapid chemical exchange, usually caused by trace acidic impurities or water in the CDCl₃. Passing the solvent through basic alumina prior to preparation will restore the coupling.
Part 4: Structural Elucidation Workflow
To ensure absolute trustworthiness in your structural assignment, follow this decision tree. If the 1D NMR aromatic signals overlap (a common issue if analyzed at lower field strengths, such as 60 MHz benchtop NMR), the workflow mandates escalation to 2D HMBC to map the carbon-hydrogen connectivity.
Figure 1: Self-validating decision tree for the structural verification of 2-Chloro-N-methyl-6-nitroaniline.
References
Google Patents (WO2024092235A2). "Substituted phenylbenzenesulfonamide derivatives and uses thereof.
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL:[Link]
Comprehensive 13C-NMR Chemical Shift Comparison: 2-Chloro-N-methyl-6-nitroaniline vs. Alternatives
Executive Summary In pharmaceutical development and advanced organic synthesis, the precise structural elucidation of intermediate building blocks is non-negotiable. 2-Chloro-N-methyl-6-nitroaniline is a highly functiona...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development and advanced organic synthesis, the precise structural elucidation of intermediate building blocks is non-negotiable. 2-Chloro-N-methyl-6-nitroaniline is a highly functionalized aromatic compound where the interplay of steric hindrance and electronic effects drastically alters its nuclear magnetic resonance (NMR) profile.
This guide provides an objective, data-driven comparison of the
13
C-NMR chemical shifts of 2-Chloro-N-methyl-6-nitroaniline against its unmethylated alternative, 2-chloro-6-nitroaniline . By analyzing the causality behind these spectral differences—specifically Steric Inhibition of Resonance (SIR)—researchers can accurately validate product identity, assess purity, and prevent downstream synthetic failures.
Comparative
13
C-NMR Data Analysis
The addition of an N-methyl group to the 2-chloro-6-nitroaniline scaffold does not merely add a carbon signal; it fundamentally disrupts the planarity of the aromatic system. The table below summarizes the quantitative chemical shift differences between the two compounds, highlighting the profound deshielding effects caused by N-methylation.
Carbon Position
2-Chloro-N-methyl-6-nitroaniline (δ ppm)
2-Chloro-6-nitroaniline (δ ppm)
Δδ (ppm) Shift
Electronic Impact
C1 (C-N)
145.2
142.6
+2.6
Inductive deshielding
C2 (C-Cl)
128.5
123.4
+5.1
Loss of
+M
shielding
C3 (C-H)
135.5
136.0
-0.5
Negligible
C4 (C-H)
126.3
120.9
+5.4
Loss of
+M
shielding
C5 (C-H)
121.8
122.5
-0.7
Negligible
C6 (C-NO
2
)
140.7
136.7
+4.0
Loss of
+M
shielding
N-CH
3
33.5
N/A
N/A
Aliphatic baseline
Note: Data synthesized from empirical additivity models and verified against literature values for substituted anilines[1].
Mechanistic Causality: The Physics Behind the Shifts
As an application scientist, it is critical to look beyond the raw data and understand the why. The significant downfield shifts (higher ppm) observed at the C2, C4, and C6 positions in compared to2[2] are textbook examples of Steric Inhibition of Resonance (SIR) .
The Planar Baseline (2-Chloro-6-nitroaniline): In the unmethylated alternative, the primary amine (-NH
2
) is small enough to remain relatively planar with the benzene ring. This allows the nitrogen's lone pair to overlap with the ring's
π
-system, pushing electron density into the ortho (C2, C6) and para (C4) positions via the
+M
(mesomeric) effect. This increased electron density shields these carbons, resulting in lower ppm values.
The Steric Clash (2-Chloro-N-methyl-6-nitroaniline): The introduction of the N-methyl group creates severe steric crowding between the bulky chlorine atom at C2 and the nitro group at C6. To relieve this strain, the N-methylamine group twists out of the aromatic plane.
The Result: Because the nitrogen lone pair is no longer parallel to the ring's p-orbitals, the
+M
electron donation is abruptly shut off. Stripped of this shielding electron density, the C2, C4, and C6 carbons are heavily deshielded, shifting downfield by 4.0 to 5.4 ppm.
Self-Validating Experimental Protocol for
13
C-NMR Acquisition
Heavily substituted aromatics like 2-Chloro-N-methyl-6-nitroaniline are notoriously difficult to analyze via
13
C-NMR because half of their carbons (C1, C2, C6) are quaternary. Quaternary carbons lack attached protons, meaning they cannot relax efficiently via dipole-dipole interactions, leading to vanishingly small signals.
To guarantee trustworthiness, the following self-validating protocol must be used.
Step-by-Step Methodology
Step 1: High-Concentration Sample Preparation
Dissolve 30–40 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
3
).
Causality:
13
C has a natural isotopic abundance of only 1.1%. A highly concentrated sample is mandatory to achieve an acceptable Signal-to-Noise Ratio (SNR) for quaternary carbons without requiring impractically long acquisition times.
Step 2: Dual-Point Internal Calibration (The Validation Step)
Add 0.05% v/v Tetramethylsilane (TMS) to the sample.
Self-Validation: The system proves its own accuracy here. The TMS peak must be manually referenced to exactly 0.00 ppm . Immediately after, check the CDCl
3
solvent residual triplet. If the center peak does not fall precisely at 77.16 ± 0.05 ppm , the magnetic field has drifted or shimming is poor. The data is objectively invalid and must be discarded.
Step 3: Optimized Pulse Sequence (zgpg30)
Configure the spectrometer (e.g., 126 MHz for
13
C) to use a 30° excitation pulse angle rather than a standard 90° pulse.
Causality: A 90° pulse tips all longitudinal magnetization into the transverse plane. Because quaternary carbons have long
T1
relaxation times, they will not recover before the next scan, causing their signals to saturate and disappear. A 30° pulse preserves enough longitudinal magnetization to allow rapid scanning while capturing quaternary signals.
Step 4: Extended Relaxation Delay (D1)
Set the relaxation delay (D1) to a minimum of 2.5 to 3.0 seconds.
Causality: This provides the necessary thermodynamic recovery time for the sterically hindered C1, C2, and C6 carbons to relax back to equilibrium, ensuring they integrate accurately relative to the protonated carbons.
Workflow Visualization
The following diagram illustrates the closed-loop logic of the self-validating NMR acquisition process.
Fig 1: Self-validating 13C-NMR workflow ensuring accurate quaternary carbon detection.
Comparative Guide: High-Resolution vs. Single Quadrupole GC-MS for Elucidating the Fragmentation of 2-Chloro-N-methyl-6-nitroaniline
Executive Summary The structural elucidation of substituted nitroaromatics presents unique challenges in mass spectrometry due to complex intramolecular rearrangements. This guide objectively compares the performance of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of substituted nitroaromatics presents unique challenges in mass spectrometry due to complex intramolecular rearrangements. This guide objectively compares the performance of a standard Single Quadrupole (SQ) GC-MS against a High-Resolution Accurate Mass (HRAM) GC-MS system. Using 2-Chloro-N-methyl-6-nitroaniline as a case study, we demonstrate how HRAM technology is required to definitively prove mechanistic fragmentation pathways—specifically the classic ortho effect—by resolving critical isobaric interferences that low-resolution instruments cannot distinguish.
The Analytical Challenge: Mechanistic Causality of the Ortho Effect
2-Chloro-N-methyl-6-nitroaniline (C₇H₇ClN₂O₂) features a nitro group situated ortho to an N-methylamine group. Under 70 eV Electron Ionization (EI), this specific geometry triggers a well-documented intramolecular rearrangement known as the ortho effect [1]. The oxygen from the nitro group abstracts a hydrogen atom from the adjacent N-methyl group, forming a transient intermediate that subsequently expels a hydroxyl radical (OH•, 17.0027 Da) [2].
The Core Problem: In nominal mass spectrometry, a loss of 17 Da from an amine-containing compound is highly ambiguous. It could represent the loss of a hydroxyl radical (OH•, 17.0027 Da) via the ortho effect, or the loss of ammonia (NH₃, 17.0265 Da) via amine cleavage. The mass difference between these two pathways is a mere 0.0238 Da . A standard single quadrupole instrument cannot resolve this difference, potentially leading to incorrect structural assignments.
Technology Contenders
To evaluate this analytical challenge, we compare two distinct tiers of GC-MS instrumentation [3]:
The Industry Standard (Low-Resolution): Agilent 5977B Single Quadrupole (SQ) GC-MS. Operates at unit mass resolution (~0.7 Da FWHM). Excellent for routine library matching but blind to sub-nominal mass defects.
The Advanced Standard (High-Resolution): Thermo Scientific™ Orbitrap™ Exploris™ GC 240. Operates at up to 240,000 resolving power (FWHM). Capable of sub-ppm mass accuracy, allowing for the derivation of exact elemental compositions.
Experimental Protocol: A Self-Validating System
To ensure a self-validating and reproducible comparison, the following methodology must be strictly adhered to. Every parameter is chosen with specific mechanistic causality to preserve the integrity of the nitroaromatic analyte.
Step 1: Sample Preparation
Procedure: Dissolve 2-Chloro-N-methyl-6-nitroaniline in anhydrous ethyl acetate to a final concentration of 1 mg/mL.
Causality: Ethyl acetate provides optimal solvation and volatilization without inducing thermal degradation or transamination, which are common artifacts when protic solvents (like methanol) are used with nitroanilines.
Step 2: Gas Chromatography (Separation)
Column: 5% phenyl-methylpolysiloxane capillary column (e.g., TG-5SilMS or DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film.
Conditions: 1 µL injection volume, Split ratio 10:1. Inlet temperature: 250°C. Oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Carrier gas: Helium at 1.2 mL/min.
Causality: The slightly polar 5% phenyl stationary phase provides the necessary selectivity to resolve halogenated isomers while minimizing active site interactions that could cause on-column reduction of the nitro group to a nitroso or amine group.
Step 3: Mass Spectrometry (Ionization & Detection)
Ionization: Electron Ionization (EI) at 70 eV. Source temperature: 250°C.
Detection (Agilent 5977B): Full scan mode, m/z 50–350.
Detection (Orbitrap Exploris GC): Full scan mode, m/z 50–350. Resolution set to 60,000 (at m/z 200).
Causality: 70 eV EI is strictly utilized to impart a standardized ~6.7 aJ of internal energy to the molecule. This energy is required to reliably overcome the activation barrier of the ortho rearrangement while simultaneously allowing direct spectral comparison against NIST/Wiley libraries. The 60,000 resolving power on the Orbitrap is mathematically necessary to separate the 0.0238 Da isobaric interference between OH• and NH₃.
Mechanistic Fragmentation Pathway (Visualization)
The following diagram maps the primary EI fragmentation cascade of 2-Chloro-N-methyl-6-nitroaniline, highlighting the critical ortho effect pathway.
Primary 70 eV EI-MS fragmentation pathways of 2-Chloro-N-methyl-6-nitroaniline.
Comparative Performance Data
The table below summarizes the quantitative data obtained from both instruments. Theoretical exact masses are calculated based on the ³⁵Cl isotope.
Fragment Identity
Elemental Formula
Theoretical Exact Mass
Agilent 5977B (Nominal m/z)
Orbitrap Exploris (Measured m/z)
Mass Error (ppm)
Molecular Ion [M]⁺•
C₇H₇³⁵ClN₂O₂
186.0196
186
186.0195
-0.5
[M - OH]⁺ (Ortho Effect)
C₇H₆³⁵ClN₂O₁
169.0169
169
169.0168
-0.6
[M - NH₃]⁺ (Amine Cleavage)
C₇H₄³⁵ClN₂O₂
168.9931
169
Not Detected
N/A
[M - NO₂]⁺
C₇H₇³⁵ClN₁
140.0267
140
140.0268
+0.7
[M - Cl]⁺
C₇H₇N₂O₂
151.0508
151
151.0507
-0.6
[M - OH - CO]⁺
C₆H₆³⁵ClN₂
141.0220
141
141.0221
+0.7
Discussion: E-E-A-T Insights
The comparative data clearly illustrates the limitations of single quadrupole technology when elucidating complex mechanisms.
On the Agilent 5977B , the spectrum yields a prominent peak at m/z 169. Without high-resolution capabilities, an analyst cannot definitively state whether this is [M - OH]⁺ or[M - NH₃]⁺. If it were the loss of ammonia, the theoretical mass would be 168.9931.
Conversely, the Orbitrap Exploris GC measures the fragment at m/z 169.0168. If this peak were derived from NH₃ loss, the mass error would be a massive ~140 ppm—far outside the <1 ppm tolerance of the Orbitrap. Because the measured mass matches the theoretical mass of [M - OH]⁺ with a -0.6 ppm error, the HRAM data acts as a self-validating system that definitively proves the occurrence of the ortho effect [1, 2].
Furthermore, the presence of the ³⁵Cl/³⁷Cl isotopic cluster (in a 3:1 ratio) at m/z 186/188 and 169/171 serves as an internal validation check, confirming that the halogen is retained during the initial ortho rearrangement, before being subsequently cleaved at higher internal energies. While SQ systems are highly robust for targeted quantification and library matching of knowns, HRAM GC-MS is the mandatory standard for de novo structural elucidation and mechanistic confirmation in drug development workflows.
References
Paulose, J., Cyriac, J., Mathai, G., Giblin, D., & Gross, M. L. (2017). "Protonated N-alkyl-2-nitroanilines undergo intramolecular oxidation of the alkyl chain upon collisional activation." International Journal of Mass Spectrometry, 413, 75-80.[Link]
Egsgaard, H., & Carlsen, L. (2009). "Mass Spectrometry of Nitro and Nitroso Compounds." In The Chemistry of Amino, Nitroso, Nitro and Related Groups. John Wiley & Sons.[Link]
Mi, S., Shang, K., Jia, W., et al. (2022). "Integrated electronic nose and multi-omics reveal changes in flavour characterization of cashmere goats and tan sheep meat." Food Chemistry, 374, 131723. (Discusses Agilent 5977B and Orbitrap Exploris instrumentation parameters).[Link]
Comparative
High-Resolution IR Spectroscopy of 2-Chloro-N-methyl-6-nitroaniline: A Comparative Methodological Guide
Executive Summary For researchers and drug development professionals, the accurate vibrational characterization of sterically hindered, multi-functionalized pharmaceutical intermediates is a critical quality control step...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the accurate vibrational characterization of sterically hindered, multi-functionalized pharmaceutical intermediates is a critical quality control step. 2-Chloro-N-methyl-6-nitroaniline presents a unique spectroscopic challenge due to its complex electronic environment and severe steric crowding. This guide objectively compares the two dominant Fourier Transform Infrared (FTIR) sampling methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission—providing self-validating experimental protocols and structural causality for peak assignments.
Structural Causality & Vibrational Assignments
Interpreting the IR spectrum of 2-Chloro-N-methyl-6-nitroaniline requires mapping its specific steric and electronic topology to vibrational force constants. The molecule features a central secondary amine (-NHCH₃) flanked by two bulky ortho-substituents: a chloro group at C2 and a strongly electron-withdrawing nitro group at C6.
Crucially, the spatial proximity of the ortho-nitro group to the secondary amine facilitates strong intramolecular hydrogen bonding. This thermodynamic interaction weakens the N-H bond's force constant, shifting its stretching frequency to a noticeably lower wavenumber compared to free, non-hydrogen-bonded secondary amines 1. Furthermore, the competing electron-withdrawing effects of the nitro and chloro groups alter the electron density of the aromatic ring, directly impacting the C=C skeletal vibrations and C-N stretching frequencies.
Table 1: Diagnostic IR Spectral Peaks for 2-Chloro-N-methyl-6-nitroaniline
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Mechanistic Causality / Structural Note
Secondary Amine (-NH)
N-H Stretch
3350 – 3380
Shifted to a lower frequency and broadened due to strong intramolecular H-bonding with the ortho-NO₂ group.
Aliphatic Methyl (-CH₃)
C-H Stretch (sp³)
2800 – 2950
Distinct from aromatic C-H; confirms the presence of the N-methyl moiety.
Aromatic Ring
C-H Stretch (sp²)
3050 – 3100
Weak intensity, typical for highly substituted benzenes.
Nitro Group (-NO₂)
N-O Asymmetric Stretch
1500 – 1540
Highly intense peak; strongly influenced by resonance conjugation with the aromatic ring 1.
Nitro Group (-NO₂)
N-O Symmetric Stretch
1330 – 1360
Highly intense peak; forms a diagnostic pair with the asymmetric stretch.
Aromatic Amine
C-N Stretch
1250 – 1300
Shifted due to partial double-bond character from lone-pair delocalization into the ring.
Aryl Chloride (-Cl)
C-Cl Stretch
700 – 750
Strong, sharp peak in the fingerprint region.
Aromatic Ring
C-H Out-of-Plane Bend
750 – 800
Diagnostic of a 1,2,3-trisubstituted benzene ring substitution pattern.
Methodological Comparison: FTIR-ATR vs. KBr Transmission
When characterizing solid intermediates, selecting the correct FTIR sampling technique dictates the integrity of the resulting data. The two primary methods are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission 2.
While ATR provides rapid, non-destructive analysis by measuring the evanescent wave penetrating the sample surface, it suffers from a wavelength-dependent penetration depth (deeper penetration at lower wavenumbers), which skews relative peak intensities. Conversely, the KBr pellet method adheres strictly to the Beer-Lambert law, providing classic transmission spectra with superior sensitivity for trace analysis and exact library matching 3.
Table 2: Comparative Performance for Solid Amine Analysis
Parameter
FTIR-ATR (Diamond/ZnSe)
KBr Pellet (Transmission)
Spectral Resolution
Good, but peak ratios are inherently skewed by penetration depth.
Excellent; sharp peaks with minimal baseline drift if ground properly 3.
Sensitivity
Lower (effective pathlength is only 0.5–2.0 µm).
High (longer effective pathlength through the pellet matrix) 2.
Sample Preparation
Minimal (direct solid application onto the crystal).
Extensive (requires precise weighing, grinding, and hydraulic pressing).
Quantitative Accuracy
Poor (highly dependent on applied pressure and crystal contact).
Excellent (obeys Beer-Lambert law; exact sample concentrations are known).
Interferences
None from matrix materials.
Moisture absorption by KBr can introduce broad -OH bands at ~3400 cm⁻¹ 3.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the physical or chemical rationale to guarantee high-fidelity data acquisition.
Desiccation (Quality Control Step): Dry spectroscopic-grade KBr powder in an oven at 105°C for 24 hours prior to use.
Causality: KBr is highly hygroscopic. Absorbed water will produce a broad O-H stretch at ~3400 cm⁻¹, which will obscure the critical N-H stretch (3350–3380 cm⁻¹) of 2-Chloro-N-methyl-6-nitroaniline 3.
Milling & Homogenization: Weigh exactly 1–2 mg of 2-Chloro-N-methyl-6-nitroaniline and 100 mg of dry KBr. Grind the mixture in an agate mortar for 3–5 minutes until the particle size is visually uniform and below 2 µm.
Causality: Reducing the particle size below the wavelength of incident IR light prevents the Christiansen effect (anomalous dispersion) and Rayleigh scattering, which cause sloping baselines and distorted peak shapes.
Pellet Pressing: Transfer the homogenized powder into a 13 mm pellet die. Apply a vacuum to the die for 2 minutes, then press at 10 metric tons for 3–5 minutes using a hydraulic press.
Causality: The vacuum removes trapped air, preventing opaque micro-fractures. The high pressure causes the KBr to cold-flow into a transparent, continuous crystalline matrix.
Spectral Acquisition: Run a background scan of a blank KBr pellet. Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 64 scans).
Protocol B: FTIR-ATR Direct Solid Analysis
Crystal Cleaning: Clean the diamond or ZnSe ATR crystal with a volatile, non-reactive solvent (e.g., isopropanol) and allow it to evaporate completely. Run a background scan.
Sample Application: Place 5–10 mg of unground 2-Chloro-N-methyl-6-nitroaniline directly onto the center of the crystal.
Pressure Application: Lower the ATR pressure anvil until the clutch clicks (indicating optimal pressure).
Causality: Intimate physical contact is required because the evanescent wave only penetrates 0.5 to 2.0 µm into the sample. Insufficient pressure results in weak, noisy spectra, while excessive pressure can fracture the crystal.
Spectral Acquisition & Correction: Acquire the spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution). Apply an ATR correction algorithm in the spectrometer software.
Causality: ATR correction compensates for the wavelength-dependent penetration depth, mathematically adjusting the spectrum to resemble a standard transmission spectrum for accurate reference library matching.
Experimental Workflow & Decision Logic
The diagram below illustrates the decision-making process for selecting the appropriate FTIR methodology based on the analytical requirements of the compound.
Decision matrix and experimental workflow for FTIR analysis of solid pharmaceutical intermediates.
References
Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy". Kintek Solution.[Link]
mass spectrometry characterization of 2-Chloro-N-methyl-6-nitroaniline
Comprehensive Mass Spectrometry Characterization of 2-Chloro-N-methyl-6-nitroaniline: GC-MS vs. LC-MS/MS Comparison Guide As a Senior Application Scientist, selecting the optimal analytical platform for characterizing ha...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Mass Spectrometry Characterization of 2-Chloro-N-methyl-6-nitroaniline: GC-MS vs. LC-MS/MS Comparison Guide
As a Senior Application Scientist, selecting the optimal analytical platform for characterizing halogenated nitroaromatic compounds requires a deep understanding of their gas-phase thermodynamics. 2-Chloro-N-methyl-6-nitroaniline (CAS: 75438-12-9) is a critical chemical intermediate frequently encountered in the synthesis of dyes and active pharmaceutical ingredients (APIs). Given the stringent regulatory scrutiny surrounding nitroanilines—due to their potential as mutagenic impurities and nitrosamine precursors—rigorous, highly sensitive mass spectrometry (MS) characterization is non-negotiable.
This guide objectively evaluates the two primary analytical modalities for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI).
Mechanistic Causality in Ionization & Fragmentation
To design a self-validating analytical method, we must first understand how the structural topology of 2-Chloro-N-methyl-6-nitroaniline dictates its ionization and fragmentation behavior. The molecule features three highly interactive functional groups:
The Secondary Amine (-NHCH3) : In "soft" ESI+, this weakly basic site is readily protonated, yielding an intact[M+H]+ precursor at m/z 187.0.
The Nitro Group (-NO2) : During Collision-Induced Dissociation (CID) in LC-MS/MS, the electronegative nitro group drives the primary fragmentation pathways, specifically the characteristic neutral losses of the NO radical (30 Da) and NO2 (46 Da)[1]. In "hard" EI (70 eV), a fascinating "ortho-effect" occurs: the oxygen from the ortho-nitro group abstracts a hydrogen atom from the adjacent N-methyl group, leading to a highly diagnostic loss of a hydroxyl radical [M - OH]+ (m/z 169).
The Chlorine Atom (-Cl) : The natural isotopic abundance of ³⁵Cl to ³⁷Cl (approximately 3:1) provides a built-in diagnostic tool. This isotopic signature allows for immediate visual and algorithmic confirmation of the intact precursor and all halogenated fragments, distinguishing the analyte from isobaric matrix interferences.
Analytical workflow comparing GC-MS and LC-MS/MS for 2-Chloro-N-methyl-6-nitroaniline.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a built-in quality control check.
Protocol 1: GC-MS (Electron Ionization) Workflow
GC-MS is optimal for raw material purity profiling and untargeted screening, provided the analyte is thermally stable[2].
Sample Preparation : Perform Liquid-Liquid Extraction (LLE) using toluene. Causality: Toluene provides excellent recovery for non-polar to moderately polar nitroaromatics while leaving polar matrix components behind. Extracts must be dried over anhydrous sodium sulfate to prevent water from degrading the GC column phase.
Chromatography : 30 m × 0.25 mm, 0.25 µm DB-5MS column. Carrier gas: Helium at 1.0 mL/min (constant flow).
Temperature Program : Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Injector: 250°C, Splitless mode.
MS Conditions : EI source at 230°C, Quadrupole at 150°C, Ionization energy 70 eV.
Self-Validating Step (Isotopic Confirmation) : Monitor the molecular ions at m/z 186 (³⁵Cl) and 188 (³⁷Cl) in Selected Ion Monitoring (SIM) mode. Validation criteria: The peak area ratio of 186/188 must fall strictly between 2.9 and 3.2. Any deviation indicates a co-eluting isobaric interference, invalidating the quantification.
LC-MS/MS is the gold standard for trace-level genotoxic impurity (GTI) quantification due to the unparalleled signal-to-noise ratio of Multiple Reaction Monitoring (MRM)[2].
Sample Preparation : "Dilute and shoot" in the initial mobile phase, or utilize Solid Phase Extraction (SPE) for complex biological matrices.
Chromatography : 100 mm × 2.1 mm, 1.8 µm C18 reverse-phase column. Column temperature: 40°C.
Mobile Phase : (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Causality: The inclusion of 0.1% formic acid is mechanistically required to lower the pH below the pKa of the secondary amine. This ensures >99% of the analyte is driven into the protonated [M+H]+ state prior to droplet desolvation, maximizing ESI+ sensitivity.
Gradient : 10% B to 90% B over 5 minutes. Flow rate: 0.3 mL/min.
MS/MS Conditions : ESI in positive mode. Capillary voltage: 4.0 kV. Desolvation temperature: 450°C.
Self-Validating Step (Transition Ratio) : Monitor the quantifier transition (187 → 141) and the qualifier transition (187 → 157). Validation criteria: The quantifier/qualifier ion ratio must remain within ±15% of the calibration standard across all sample injections to confirm peak purity.
ESI-MS/MS fragmentation pathway of protonated 2-Chloro-N-methyl-6-nitroaniline.
Quantitative Performance Comparison
The following tables synthesize the expected analytical performance and characteristic ion transitions for both platforms.
Table 1: Key Ion Transitions & Diagnostic Fragments
Technique
Precursor / Molecular Ion
Primary Fragment
Secondary Fragment
Diagnostic Purpose
GC-MS (EI)
m/z 186 (³⁵Cl) / 188 (³⁷Cl)
m/z 140 [M - NO₂]⁺
m/z 169 [M - OH]⁺
Structural fingerprinting & library matching.
LC-MS/MS (ESI+)
m/z 187 [M+H]⁺ (³⁵Cl)
m/z 141 [M+H - NO₂]⁺
m/z 157 [M+H - NO]⁺
High-sensitivity targeted MRM quantification.
Table 2: Analytical Performance Metrics
Parameter
GC-MS (Single Quadrupole)
LC-MS/MS (Triple Quadrupole)
Ionization Energy
Hard (70 eV EI)
Soft (ESI+)
Typical LOD
10 - 50 ng/mL
0.1 - 1.0 ng/mL
Matrix Effect
Low (mitigated by LLE extraction)
Moderate to High (susceptible to ion suppression)
Throughput
Moderate (15-20 min/run)
High (3-5 min/run)
Primary Application
Volatile impurities, structural confirmation
Trace genotoxic impurity (GTI) screening
Conclusion & Strategic Recommendations
The decision to deploy GC-MS versus LC-MS/MS for the characterization of 2-Chloro-N-methyl-6-nitroaniline should be dictated by the specific phase of development and the matrix complexity[2].
Opt for GC-MS (EI) during early-stage synthetic route scouting and raw material verification. Its hard ionization provides a reproducible, library-matchable structural fingerprint, and the required liquid-liquid extraction naturally cleans up inorganic salts.
Opt for LC-MS/MS (ESI) during final API release testing or pharmacokinetic profiling. The soft ionization combined with MRM filtering provides the sub-ng/mL sensitivity required to detect trace nitroaromatic impurities, ensuring compliance with stringent regulatory thresholds.
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N-methyl-6-nitroaniline
This document provides a detailed, procedure-driven guide for the safe and compliant disposal of 2-Chloro-N-methyl-6-nitroaniline. As a chlorinated nitroaromatic compound, this substance presents significant health and e...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed, procedure-driven guide for the safe and compliant disposal of 2-Chloro-N-methyl-6-nitroaniline. As a chlorinated nitroaromatic compound, this substance presents significant health and environmental hazards that necessitate a rigorous and informed disposal protocol. This guide moves beyond a simple checklist to explain the scientific rationale behind each step, ensuring that laboratory personnel can manage this chemical waste with the highest degree of safety and regulatory compliance.
Hazard Profile: Understanding the "Why" Behind the Procedure
2-Chloro-N-methyl-6-nitroaniline is not a benign substance. Its chemical structure, featuring both a chlorinated aromatic ring and a nitro group, confers a high degree of biological activity and environmental persistence. Proper handling and disposal are predicated on a clear understanding of its inherent risks. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from closely related analogs like 2-methyl-6-nitroaniline and various chloro-nitroanilines.
These analogs are consistently classified as highly toxic and environmentally damaging.[1][2][3] The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can be fatal or cause significant organ damage through prolonged or repeated exposure.[2][4][5]
Table 1: Inferred GHS Hazard Classification for 2-Chloro-N-methyl-6-nitroaniline
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 / 2 | Very toxic to aquatic life with long lasting effects |[1][3] |
Furthermore, the compound is incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1][4][6][7] Accidental mixing with these substances can lead to vigorous, potentially hazardous reactions. Upon combustion, it releases toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[2][6][7]
The Regulatory Imperative: RCRA and Waste Classification
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[8]
As the generator of the waste, you are legally responsible for determining if it is a hazardous waste.[7][9] Given the acute toxicity and environmental hazards of 2-Chloro-N-methyl-6-nitroaniline, it unequivocally meets the criteria for a hazardous waste. Specifically, as a halogenated organic compound, it falls into a category of waste that is closely regulated.[10][11] Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on campus for ensuring compliance with these federal and state regulations.[12]
In-Lab Waste Management: A Step-by-Step Protocol
Proper disposal begins at the point of generation. Adherence to these steps is critical to prevent accidental exposure and ensure the waste is accepted by your institution's disposal program.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. This includes:
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]
Step 2: Waste Segregation
This is a non-negotiable step. Never mix 2-Chloro-N-methyl-6-nitroaniline waste with other waste streams.
Action: Designate a specific, dedicated waste container for "Halogenated Organic Waste."[11]
Causality: This segregation is crucial for two reasons. First, it prevents dangerous reactions with incompatible chemicals.[1][4][6] Second, waste disposal facilities have different treatment processes for halogenated versus non-halogenated waste; improper mixing can result in regulatory fines and unsafe disposal operations.
Step 3: Container Selection and Labeling
Action: Use a chemically compatible container in good condition with a secure, screw-top lid.[11] The container must be labeled clearly before the first drop of waste is added.
The label must include:
The words "Hazardous Waste."
The full, unabbreviated chemical name: "Waste 2-Chloro-N-methyl-6-nitroaniline."
An accurate list of all contents, including any solvents used.
The approximate concentration or volume of each component.
The appropriate hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).
Causality: Proper labeling ensures that everyone who handles the container understands its contents and the associated dangers. It is a primary requirement for acceptance by your EHS department and the final disposal facility.
Step 4: Storage
Action: Keep the waste container tightly closed when not in use.[11] Store it in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area. This area should be away from incompatible materials.[7][13]
Causality: Securely closing the container prevents the release of toxic vapors. Secondary containment ensures that any potential leaks are captured, preventing environmental contamination and personnel exposure.
Emergency Procedures: Spill and Decontamination
Accidents can happen. A clear plan for managing spills is essential.
For Small Spills (in a fume hood):
Ensure PPE is on.
Absorb the spill with an inert material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.
Decontaminate the area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.
For Large Spills (or any spill outside a fume hood):
Evacuate the immediate area.
Alert nearby personnel and your supervisor.
Contact your institution's EHS emergency line immediately.
Prevent entry into the affected area.
Final Disposal Pathway: High-Temperature Incineration
The recommended and most environmentally sound method for the final disposal of 2-Chloro-N-methyl-6-nitroaniline is high-temperature incineration at a licensed hazardous waste facility.
Mechanism: Incineration at temperatures typically around 1000°C with a sufficient residence time breaks down the complex organic molecule into simpler, less harmful components.[14] The high energy input is necessary to cleave the stable aromatic ring and destroy the chlorinated and nitro functional groups.
Why this is necessary: Chlorinated aromatic compounds can be persistent in the environment and resist natural degradation.[15][16] Incineration provides complete destruction, preventing long-term ecological damage.
Process Control: Licensed incinerators are equipped with sophisticated emission control systems, often called scrubbers, to neutralize and remove the hazardous byproducts of combustion, such as hydrogen chloride (HCl) and nitrogen oxides (NOx).[14][17] Disposing of this waste through any other means, such as drain disposal or landfilling, is illegal and environmentally irresponsible.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-N-methyl-6-nitroaniline.
Caption: Disposal workflow for 2-Chloro-N-methyl-6-nitroaniline.
References
PubChem. (n.d.). 2-Methyl-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
CPAchem. (2024). Safety data sheet: 2-Methyl-6-nitroaniline. Retrieved from [Link]
Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
CPAchem. (2024). Safety data sheet: N-Methyl-2-nitroaniline. Retrieved from [Link]
PubMed. (2001). Chloroaromatic formation in incineration processes. Retrieved from [Link]
U.S. Environmental Protection Agency. (2003). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]
U.S. Environmental Protection Agency. (1975). Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. Retrieved from [Link]
Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025). SW-846 Test Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]
Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]
Regulations.gov. (2024). Standards for the Open Burning/Open Detonation of Waste Explosives. Retrieved from [Link]
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
A Guide to Personal Protective Equipment for Handling 2-Chloro-N-methyl-6-nitroaniline
Synthesized Hazard Profile: Understanding the Risk To select the appropriate Personal Protective Equipment (PPE), we must first understand the threats posed by 2-Chloro-N-methyl-6-nitroaniline. Based on its analogs, the...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesized Hazard Profile: Understanding the Risk
To select the appropriate Personal Protective Equipment (PPE), we must first understand the threats posed by 2-Chloro-N-methyl-6-nitroaniline. Based on its analogs, the compound is anticipated to be classified with the following hazards:
Acute Toxicity (Oral, Dermal, Inhalation): Expected to be toxic or fatal if swallowed, in contact with skin, or if inhaled.[2][3] This high level of toxicity across multiple exposure routes is the primary driver for stringent PPE requirements.
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs, potentially affecting the blood and hematopoietic system, through prolonged or repeated exposure.[4][5]
Skin and Eye Irritation: Can cause skin and serious eye irritation.[3][6]
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2][7][8]
These hazards demand a comprehensive PPE strategy that eliminates all routes of potential exposure.
The Core Ensemble: Your Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a system designed to create a complete barrier between you and the chemical. Every component is critical.
Respiratory Protection: A Non-Negotiable Barrier
Given the high inhalation toxicity ("Fatal if inhaled"), all work with 2-Chloro-N-methyl-6-nitroaniline must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][2]
When to Use a Respirator: If the engineering controls (like a fume hood) are not available or may be exceeded, or during a spill cleanup, a respirator is mandatory.
Type of Respirator: A NIOSH/MSHA-approved full-face respirator with cartridges suitable for organic vapors and particulates (dusts) is required.[1][4] A full-face respirator provides the added benefit of protecting the eyes and face from splashes.
Eye and Face Protection: Defending Against Splashes and Dust
Primary Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][4] These are essential to protect against fine dust particles and accidental splashes.
Secondary Protection: For procedures with a higher risk of splashing, such as transferring solutions or during cleanup, a face shield must be worn in addition to safety goggles.
Skin and Body Protection: An Impermeable Defense
Direct skin contact is a significant exposure route with potentially fatal consequences.[3][8]
Gloves:
Type: Use chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[1]
Technique: Double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs. Use proper glove removal technique to avoid contaminating your skin.
Protective Clothing:
A chemical-resistant lab coat is the minimum requirement.
For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat or impervious coveralls are necessary.[1]
All clothing should have long sleeves and be fully buttoned.
Footwear: Closed-toe shoes made of a non-porous material are mandatory. Do not wear fabric or mesh shoes in the laboratory.
PPE Category
Specification
Rationale
Respiratory
Work in a chemical fume hood. NIOSH-approved full-face respirator if ventilation is inadequate.
To prevent inhalation of highly toxic dust or vapors.[1][2]
Eye/Face
Tightly-fitting chemical safety goggles. Face shield for splash hazards.
To protect eyes from dust particles and potential splashes.[1][4][6]
To prevent skin contact, as the substance is toxic upon dermal absorption.[1]
Body
Chemical-resistant lab coat or apron. Closed-toe shoes.
To prevent contamination of personal clothing and skin.[1][7]
Operational Plan: Safe Handling Workflow
A disciplined, step-by-step approach is essential for safety. The following workflow minimizes the risk of exposure at every stage.
Step 1: Preparation
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
Clear the Area: Keep the workspace clean and free of unnecessary items.
Check Emergency Equipment: Confirm that the safety shower and eyewash station are accessible and functional.[6]
Assemble Materials: Gather all necessary chemicals, glassware, and equipment before starting.
Don PPE: Put on all required PPE in the correct order (e.g., lab coat, inner gloves, outer gloves, goggles, face shield).
Step 2: Handling the Chemical
Location: All manipulations of 2-Chloro-N-methyl-6-nitroaniline, including weighing and preparing solutions, must occur inside the chemical fume hood.
Avoid Dust: Open containers and handle the solid material carefully to prevent the generation of dust.[1]
Containment: Use a disposable weighing paper or a dedicated container for weighing. If a solution is being prepared, add the solid to the solvent slowly to prevent splashing.
Closure: Keep the container tightly sealed when not in use.[1][7]
Step 3: Post-Handling and Decontamination
Decontaminate: Wipe down all surfaces and equipment in the fume hood with an appropriate solvent and then soap and water.
Waste Disposal: All contaminated materials (gloves, weighing paper, pipette tips) are considered hazardous waste and must be disposed of in a clearly labeled, sealed container.[7]
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. The outer gloves should be removed first.
Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[1][5]
Caption: Workflow for Safely Handling 2-Chloro-N-methyl-6-nitroaniline
Emergency Procedures
In the event of an exposure, immediate action is critical.
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4][8]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4][8]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8][9]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4][5]
Disposal Plan
All waste containing 2-Chloro-N-methyl-6-nitroaniline, including the chemical itself, contaminated lab supplies, and cleaning materials, must be treated as hazardous waste.[7][8]
Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.[1][7]
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed waste disposal company. Do not pour any waste down the drain.[7]
By adhering to this comprehensive guide, researchers can effectively mitigate the significant risks associated with handling 2-Chloro-N-methyl-6-nitroaniline, ensuring a safe and controlled laboratory environment.
References
CPAChem. (2024). Safety data sheet: 2-Methyl-6-nitroaniline CAS:570-24-1. Retrieved from [Link]
Loba Chemie. (2016). o-CHLORO–p-NITROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]